6-(2-Methoxyphenyl)-6-oxohexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(2-methoxyphenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-17-12-8-4-2-6-10(12)11(14)7-3-5-9-13(15)16/h2,4,6,8H,3,5,7,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMUVGPYRUXXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645316 | |
| Record name | 6-(2-Methoxyphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107151-39-3 | |
| Record name | 6-(2-Methoxyphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: 6-(2-Methoxyphenyl)-6-oxohexanoic Acid
CAS Number: 107151-39-3[1][2][3]
Executive Summary
6-(2-Methoxyphenyl)-6-oxohexanoic acid is a critical C6-linker intermediate used primarily in the synthesis of benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one) scaffolds. Unlike its para-substituted isomer—which is readily accessible via standard Friedel-Crafts acylation—the ortho-substituted (2-methoxy) isomer requires precise regiochemical control during synthesis.
This compound serves as a "molecular hinge," enabling the formation of 7-membered fused ring systems found in tricyclic antidepressants, tubulin-binding anticancer agents, and selective estrogen receptor modulators (SERMs). Its value lies in the 2-methoxy group, which provides steric bulk and electronic donation essential for the biological activity of downstream pharmaceutical targets.
Chemical Characterization & Properties
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.26 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 82–86 °C (Literature range varies by purity) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Sparingly soluble in water |
| pKa (Calc) | ~4.75 (Carboxylic acid moiety) |
| Key Impurity | 6-(4-Methoxyphenyl)-6-oxohexanoic acid (para-isomer) |
Strategic Synthesis: Solving the Regioselectivity Challenge
The Regiochemical Problem
Direct Friedel-Crafts acylation of anisole with adipic anhydride typically yields the para-isomer (>90%) due to the steric hindrance of the methoxy group and the electronic directing effects. To exclusively isolate the 107151-39-3 (ortho) isomer, a Directed Ortho-Metallation (DoM) or Grignard approach is required.
Protocol: Grignard-Mediated Coupling
Objective: Synthesize this compound with >98% regiochemical purity.
Reagents:
-
Substrate: 2-Bromoanisole (1.0 eq)
-
Reagent: Magnesium turnings (1.1 eq), Iodine (catalytic)
-
Electrophile: Adipic anhydride (0.9 eq) or Methyl 6-chloro-6-oxohexanoate
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Methodology:
-
Grignard Formation (In Situ):
-
Charge a flame-dried 3-neck flask with Mg turnings and a crystal of iodine.
-
Add 10% of the 2-bromoanisole solution in THF to initiate the reaction (color change from brown to colorless indicates initiation).
-
Add the remaining 2-bromoanisole dropwise at a rate that maintains a gentle reflux (approx. 60–65 °C).
-
Mechanism:[1][2][3][4][5] The formation of 2-methoxyphenylmagnesium bromide is favored; the methoxy oxygen coordinates with Mg, stabilizing the ortho position.
-
-
Nucleophilic Attack:
-
Cool the Grignard solution to -10 °C.
-
Dissolve adipic anhydride in THF and add it slowly to the Grignard reagent.
-
Critical Control: Maintain low temperature to prevent double addition (formation of the tertiary alcohol).
-
Stir for 2 hours at 0 °C, then allow to warm to room temperature.
-
-
Quench & Hydrolysis:
-
Quench with saturated NH₄Cl solution.
-
Acidify with 1M HCl to pH 2 to ensure the carboxylic acid is protonated.
-
Extract with Ethyl Acetate (3x).[4]
-
-
Purification:
-
The crude product may contain unreacted anhydride. Recrystallize from Toluene/Hexanes to isolate the pure keto-acid.
-
Downstream Application: Cyclization to Benzosuberones
The primary utility of this compound is its intramolecular cyclization to form the 1-methoxy-benzosuberone core. This 7-membered ring formation is thermodynamically challenging compared to 5- or 6-membered rings (entropy factors) and requires strong acidic dehydration.
Cyclization Protocol
-
Reagent: Polyphosphoric Acid (PPA) or Methanesulfonic Acid (MsOH).
-
Conditions: Heat at 80–100 °C for 2–4 hours.
-
Mechanism:
-
Protonation of the ketone carbonyl.
-
Enolization.[2]
-
Intramolecular electrophilic attack on the aromatic ring (Friedel-Crafts alkylation/acylation hybrid).
-
Re-aromatization to form the tricyclic system.
-
Pathway Visualization
Figure 1: Synthetic pathway from 2-bromoanisole to the benzosuberone scaffold via the 107151-39-3 intermediate.
Critical Quality Attributes (CQA) & Troubleshooting
When sourcing or synthesizing this compound for drug development, the following parameters are non-negotiable:
| Parameter | Acceptance Criteria | Rationale |
| Regio-Purity | ≥ 98.0% ortho | The para isomer (CAS 3581-03-9) is a common contaminant from FC synthesis. It cyclizes to a different suberone isomer, altering drug potency. |
| Residual Solvent | < 500 ppm THF | THF interferes with the PPA cyclization step by complexing with the acid catalyst. |
| Water Content | < 0.5% | Moisture deactivates the Lewis/Brønsted acids used in downstream cyclization. |
Analytical Validation
-
¹H NMR (CDCl₃): Look for the diagnostic methoxy singlet at ~3.9 ppm. The aromatic region will show a multiplet characteristic of ortho-substitution (4 protons, 6.9–7.8 ppm range). The aliphatic chain will show distinct triplets for the methylene groups alpha to the ketone and acid.
-
Differentiation: The para-isomer shows a symmetric AA'BB' aromatic splitting pattern, whereas the ortho-isomer (Target) shows a complex ABCD pattern.
References
-
PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid (Analog Reference for Spectral Data). National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Mincheva, Z., et al. (2006). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. Synthetic Communications. (Contextual reference for ortho-metallation strategies). Retrieved January 31, 2026, from [Link]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. researchgate.net [researchgate.net]
- 3. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 4. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structural Elucidation and Analytical Characterization of 6-(2-Methoxyphenyl)-6-oxohexanoic Acid
[1]
Executive Summary & Strategic Context
Target Molecule: 6-(2-Methoxyphenyl)-6-oxohexanoic acid
Molecular Formula:
This guide details the structural elucidation of this compound, a critical intermediate often encountered in the Friedel-Crafts acylation of anisole with adipic anhydride.[1] In drug development, this molecule presents a specific analytical challenge: differentiating the ortho-isomer (the target or specific impurity) from the thermodynamically favored para-isomer (6-(4-methoxyphenyl)-6-oxohexanoic acid).[1]
The following protocols prioritize regio-isomer differentiation using a self-validating workflow that moves from mass-based identification to definitive NMR connectivity.
Analytical Workflow Strategy
The elucidation process must follow a logical reduction of uncertainty.[2] We begin by establishing the molecular formula and functional groups, then solve the regio-chemistry (ortho vs. para) which is the primary variable.
Figure 1: Step-wise analytical workflow for structural confirmation.
Mass Spectrometry: Fragmentation & Formula
Technique: High-Resolution Mass Spectrometry (HRMS) - ESI Negative Mode.[1]
While the molecular ion confirms the mass, the fragmentation pattern confirms the presence of the aliphatic chain and the carboxylic acid.[2]
| Parameter | Value | Interpretation |
| [M-H]⁻ | 235.0970 | Consistent with |
| Fragment A | ~217 ( | Loss of water from carboxylic acid (common in source).[1] |
| Fragment B | ~135 ( | |
| McLafferty | Loss of | The hexanoic chain allows for a McLafferty rearrangement relative to the ketone, confirming the |
Causality: The observation of the acylium ion at m/z ~135 is critical.[2] It indicates the "left" side of the molecule (the aryl ketone) is intact, while the loss of the alkyl chain confirms the hexanoic acid tether.
Infrared Spectroscopy (FT-IR)
Objective: Distinguish the two carbonyl environments. The molecule contains both a conjugated ketone and a non-conjugated carboxylic acid.[2]
-
Broad Band (3300–2500 cm⁻¹): O-H stretch of the carboxylic acid (distinctive "hairy beard" shape).[2]
-
Band I (1710–1705 cm⁻¹): C=O stretch of the carboxylic acid .[2] This is higher energy because it is non-conjugated.[2]
-
Band II (1680–1670 cm⁻¹): C=O stretch of the aryl ketone .[2] This band is shifted to lower wavenumbers due to conjugation with the benzene ring.[2]
-
Band III (1250 cm⁻¹): C-O stretch of the aryl alkyl ether (Methoxy group).[2]
Self-Validation: If only one carbonyl peak is resolved around 1700 cm⁻¹, the sample may be degraded or the resolution insufficient.[1] The separation of ~30-40 cm⁻¹ between the acid and ketone carbonyls is a quality check for the integrity of the oxidation states.[1]
NMR Spectroscopy: The Definitive Proof
This section addresses the core challenge: Ortho (2-OMe) vs. Para (4-OMe) differentiation.
1H NMR (Proton) - 400 MHz,
The aliphatic region will be similar for both isomers, but the aromatic region is diagnostic.[2]
| Region | Multiplicity | Integration | Assignment | Structural Logic | |
| Aromatic | 7.70 | dd | 1H | H-6 (Ring) | Deshielded by C=O[1] (Ortho to ketone).[2][3] |
| Aromatic | 7.45 | td | 1H | H-4 (Ring) | Para to OMe, Meta to C=O. |
| Aromatic | 6.95-7.00 | m | 2H | H-3, H-5 | Shielded by OMe (Ortho/Para to OMe).[1] |
| Methoxy | 3.89 | s | 3H | Characteristic aryl methyl ether.[1][2] | |
| Aliphatic | 2.95 | t | 2H | Deshielded by ketone.[2] | |
| Aliphatic | 2.40 | t | 2H | Deshielded by acid.[2] | |
| Aliphatic | 1.70 | m | 4H | Internal | Shielded central chain.[2] |
Differentiation Logic (The "Ortho Effect"):
-
Ortho Isomer: The aromatic protons form an ABCD system (4 distinct chemical environments).[2] You will see complex splitting (dd, td) and a wide dispersion of shifts (from ~6.9 to 7.7 ppm).[2]
-
Para Isomer: The aromatic protons form an AA'BB' system (symmetric).[2] You would see two distinct "roofed" doublets (or pseudo-doublets) with a clean integration of 2H each.[2]
13C NMR (Carbon)[2]
-
Ketone Carbon: ~202 ppm (Characteristic of ortho-substituted aryl ketones; often shifted slightly downfield compared to para due to steric twisting disrupting conjugation).[1][2]
-
Acid Carbon: ~178 ppm.[2]
-
Aromatic C-O: ~158 ppm (Carbon attached to Methoxy).[2]
-
Methoxy Carbon: ~55 ppm.[2]
2D NMR: HMBC Connectivity
To rigorously prove the ortho position, Heteronuclear Multiple Bond Correlation (HMBC) is required.[2] We must observe a correlation that links the methoxy group and the ketone carbonyl to the same or adjacent carbons on the ring.[2]
Key HMBC Correlations:
-
Methoxy Protons (
3.89) Ring Carbon C2 ( 158) .[2] (Identifies C2). -
Aromatic H6 (
7.70) Ketone Carbonyl ( 202) .[2] (Identifies H6 is ortho to ketone).[2] -
Aromatic H6 (
7.70) Ring Carbon C2 ( 158) . (3-bond coupling).[2]
If H6 correlates to the C-O carbon, the ketone and the methoxy group must be on the same side of the ring (Ortho relationship).
Figure 2: HMBC correlations establishing the spatial proximity of the ketone and methoxy groups.
Synthesis & Impurity Profiling
Context: This molecule is typically synthesized via Friedel-Crafts acylation of anisole with adipic anhydride [1].[1][2]
-
Reaction Control: The methoxy group is an ortho, para-director.[1][2] Sterics usually favor the para-isomer (>90%).[1][2]
-
Isolation: The ortho-isomer (this compound) is often an impurity in the synthesis of the para analog, or requires careful fractional crystallization or chromatography to isolate if it is the target.[1]
-
Melting Point: The ortho isomer generally has a lower melting point than the para isomer due to lower symmetry and packing efficiency.[2]
References
-
Friedel-Crafts Acylation Regioselectivity: Olah, G. A., et al. "Friedel-Crafts alkylation of anisole and its comparison with toluene."[1][2] Journal of the American Chemical Society, 106(18), 5284-5290.[1][4] [4]
-
IR Spectroscopy of Aryl Ketones: Pavia, D. L., et al.[2] Introduction to Spectroscopy. Cengage Learning.[2] (Standard reference for Carbonyl shifts: 1680 vs 1710 cm⁻¹).[2]
-
Mass Spectrometry of Anisole Derivatives: "Mass Spectrum of Anisole Derivatives." NIST Chemistry WebBook, SRD 69.[2]
-
General Synthesis Protocol: "Friedel-Crafts acylation of anisole with adipic anhydride." SpectraBase Record for Analogous Esters.
An In-Depth Technical Guide to 6-(2-Methoxyphenyl)-6-oxohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(2-Methoxyphenyl)-6-oxohexanoic acid is a bifunctional organic molecule featuring a carboxylic acid and an aromatic ketone. This unique structural arrangement, combining a flexible hexanoic acid chain with a methoxy-substituted phenyl ring, makes it a compound of significant interest in medicinal chemistry and drug design. The presence of the 2-methoxyphenyl group can influence the molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and ability to interact with biological targets. The carboxylic acid moiety provides a handle for further chemical modifications, such as esterification or amidation, allowing for the synthesis of a diverse range of derivatives. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, serving as a valuable resource for researchers in the field of drug development.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 107151-39-3 | [1] |
| Molecular Formula | C₁₃H₁₆O₄ | [1] |
| Molecular Weight | 236.26 g/mol | [1] |
| Canonical SMILES | COC1=CC=CC=C1C(=O)CCCCC(=O)O | [1] |
| Predicted Melting Point | 85-95 °C | Predicted |
| Predicted Boiling Point | 435.9±28.0 °C at 760 mmHg | Predicted |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO. | Predicted |
Synthesis and Purification
A plausible and efficient method for the synthesis of this compound is through the Friedel-Crafts acylation of anisole (methoxybenzene) with a suitable six-carbon dicarboxylic acid derivative, such as adipic anhydride or adipoyl chloride.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and versatile method for the formation of carbon-carbon bonds to an aromatic ring.[2][3][4] In this proposed synthesis, anisole is the activated aromatic substrate, and adipic anhydride serves as the acylating agent. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to facilitate the reaction.[2]
Caption: Proposed synthesis of this compound.
Reaction Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of adipic anhydride, leading to the formation of a highly electrophilic acylium ion intermediate.
-
Electrophilic Aromatic Substitution: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. Due to the ortho-, para-directing nature of the methoxy group, the acylation is expected to occur primarily at the ortho and para positions. Steric hindrance may favor para-substitution, but the formation of the ortho-isomer is also significant.
-
Protonolysis and Workup: The resulting intermediate is then deprotonated to restore the aromaticity of the ring. An aqueous workup is necessary to hydrolyze the aluminum salts and isolate the carboxylic acid product.
Experimental Protocol
The following is a generalized, self-validating protocol for the synthesis of this compound:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to a solution of adipic anhydride (1.0 equivalent) in an inert solvent such as dichloromethane or 1,2-dichloroethane.
-
Addition of Anisole: Cool the mixture to 0 °C in an ice bath. Slowly add anisole (1.1 equivalents) dropwise to the stirred suspension.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Quenching and Extraction: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The product can then be extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Analysis
While experimental spectra for this compound are not widely published, its characteristic spectral features can be predicted based on its functional groups.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the aliphatic chain protons.
-
Aromatic Protons: Four protons in the aromatic region (δ 6.8-7.8 ppm), exhibiting a complex splitting pattern due to ortho and meta coupling.
-
Methoxy Protons: A singlet at approximately δ 3.9 ppm, corresponding to the three protons of the -OCH₃ group.
-
Aliphatic Protons: A series of multiplets in the region of δ 1.6-3.0 ppm, corresponding to the eight protons of the hexanoic acid chain. The protons alpha to the carbonyl groups will be the most deshielded.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Carbonyl Carbons: Two signals in the downfield region, one for the ketone carbonyl (around δ 200 ppm) and one for the carboxylic acid carbonyl (around δ 175 ppm).
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be the most shielded.
-
Methoxy Carbon: A signal around δ 55 ppm for the -OCH₃ carbon.
-
Aliphatic Carbons: Four signals in the aliphatic region (δ 20-40 ppm) for the carbons of the hexanoic acid chain.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5]
-
C=O Stretch (Ketone and Carboxylic Acid): Two distinct carbonyl stretching bands are expected. The aromatic ketone C=O stretch will appear around 1680 cm⁻¹, and the carboxylic acid C=O stretch will be observed around 1710 cm⁻¹.[5] Conjugation with the aromatic ring lowers the ketone's stretching frequency.
-
C-O Stretch: Strong absorptions in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the carboxylic acid and the aryl ether.
Mass Spectrometry
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 236. Common fragmentation patterns would involve cleavage adjacent to the carbonyl groups.
-
α-Cleavage: Fragmentation on either side of the ketone carbonyl group is likely. This could lead to the formation of a 2-methoxyphenylacylium ion (m/z 135) and other fragments.
-
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain, potentially leading to a neutral alkene loss and a charged enol fragment.
Caption: Key fragmentation pathway in the mass spectrum.
Applications in Drug Development
While specific biological activities of this compound are not extensively documented, its structural motifs are present in various biologically active compounds, suggesting its potential as a scaffold in drug discovery.
Potential as an Anti-Inflammatory Agent
The aryl oxohexanoic acid scaffold is found in some non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action of these compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The carboxylic acid moiety is often crucial for binding to the active site of COX enzymes. The 2-methoxyphenyl group may influence the selectivity and potency of this interaction.
Potential as an Anticancer Agent
Derivatives of 2-methoxyphenol have been investigated for their cytotoxic and anticancer properties. The methoxy group can participate in hydrogen bonding and other interactions within the binding pockets of target proteins. The flexible hexanoic acid chain of this compound could be modified to introduce various pharmacophores to target specific cancer-related proteins.
As a Building Block for Chemical Libraries
The dual functionality of this compound makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The carboxylic acid can be readily converted into esters, amides, and other derivatives, while the aromatic ring and ketone can also be subjected to further chemical transformations. This allows for the rapid generation of a diverse set of molecules for biological evaluation.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[1]
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
This compound represents a versatile chemical entity with significant potential in the field of drug discovery and development. Its synthesis is achievable through established organic chemistry reactions like the Friedel-Crafts acylation. While experimental data on its properties are limited, its structural features suggest it could serve as a valuable scaffold for the design of novel anti-inflammatory and anticancer agents. Further investigation into its biological activities is warranted to fully explore its therapeutic potential. This technical guide provides a solid foundation for researchers to understand and utilize this promising compound in their future research endeavors.
References
-
Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
Sources
- 1. 6-Methoxy-6-oxohexanoicacid | C7H12O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 2. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Mechanochemical Friedel–Crafts acylations [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to 6-(2-Methoxyphenyl)-6-oxohexanoic Acid
Abstract
This technical guide provides a comprehensive overview of 6-(2-Methoxyphenyl)-6-oxohexanoic acid, a molecule of interest in organic synthesis and potential drug discovery. While specific literature on its discovery and history is sparse, this document consolidates available chemical data and proposes a scientifically grounded synthesis pathway. Furthermore, it explores potential therapeutic applications by drawing parallels with structurally related compounds that have demonstrated biological activity. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this compound in their work.
Introduction and Chemical Profile
This compound, identified by the CAS Number 107151-39-3, is a keto-acid characterized by a methoxy-substituted phenyl ring attached to a six-carbon aliphatic chain terminating in a carboxylic acid. The presence of the methoxy group on the aromatic ring and the bifunctional nature of the molecule—containing both a ketone and a carboxylic acid—make it a versatile building block in organic chemistry.
| Property | Value | Source |
| CAS Number | 107151-39-3 | [1] |
| Molecular Formula | C₁₃H₁₆O₄ | [1] |
| Molecular Weight | 236.26 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1=CC=CC=C1C(=O)CCCCC(=O)O | [1] |
Proposed Synthesis Pathway: Friedel-Crafts Acylation
The proposed reaction would involve the acylation of anisole with a derivative of adipic acid, such as adipic anhydride or adipoyl chloride. The methoxy group of anisole is an ortho-, para-directing activator, meaning the acylation will primarily occur at the ortho and para positions of the benzene ring.[3] The formation of the ortho-substituted product, this compound, is therefore a logical outcome of this reaction.
Reaction Mechanism
The Friedel-Crafts acylation mechanism proceeds in several steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., adipic anhydride) to form a highly electrophilic acylium ion.[2]
-
Electrophilic Aromatic Substitution: The electron-rich anisole ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Deprotonation: A weak base removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product.
Caption: Proposed workflow for the synthesis of this compound.
Hypothetical Experimental Protocol
The following is a proposed, non-validated protocol based on standard Friedel-Crafts acylation procedures. This protocol should be optimized and validated in a laboratory setting.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to a suitable inert solvent such as dichloromethane (DCM) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Dissolve adipic anhydride (1.0 eq) in the same solvent and add it dropwise to the stirred suspension of AlCl₃ at 0 °C.
-
Addition of Anisole: After the formation of the acylating agent-catalyst complex, add anisole (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Potential Applications in Drug Discovery and Development
While there is no direct literature on the biological activity of this compound, its structural motifs are present in various biologically active molecules. This allows for informed speculation on its potential therapeutic applications.
Anti-inflammatory Properties
A study on a series of 6-aryl-4-oxohexanoic acids revealed that these compounds were effective in in-vitro and in-vivo models of inflammation.[4][5] The compounds were tested for their effects on arachidonic acid metabolism, a key pathway in inflammation.[4][5] Given the structural similarity, it is plausible that this compound could exhibit similar anti-inflammatory properties, potentially acting as a scaffold for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Antioxidant Activity
The presence of a methoxy-substituted phenyl ring is a common feature in many antioxidant compounds.[6][7][8] The methoxy group can donate electron density to the aromatic ring, which can help in scavenging free radicals.[7] The structure-activity relationship of phenolic acids has shown that methoxy and phenolic hydroxyl groups can promote antioxidant activities.[7] Further investigation into the antioxidant potential of this compound is warranted.
Building Block for Heterocyclic Synthesis
The bifunctional nature of this keto-acid makes it a valuable starting material for the synthesis of more complex heterocyclic compounds, which are a cornerstone of many pharmaceuticals.[9][10][11] The ketone and carboxylic acid moieties can be independently or concertedly reacted to form a variety of ring systems with potential biological activities.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN112645833A - Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid - Google Patents [patents.google.com]
- 10. Synthesis method of metalaxyl key intermediate N-(2, 6-dimethylphenyl) amino methyl propionate - Eureka | Patsnap [eureka.patsnap.com]
- 11. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
The Ortho-Methoxy Hexanoyl Scaffold: Technical Synthesis and Pharmacophore Versatility
The following technical guide is structured to provide a rigorous, mechanism-driven analysis of 6-(2-Methoxyphenyl)-6-oxohexanoic acid , treating it as a versatile pharmacophore scaffold rather than a single endpoint.
Executive Summary: The "Linker-Cap" Architecture
In modern medicinal chemistry, This compound represents a "privileged scaffold" due to its bifunctional nature. It serves as a critical intermediate in two major drug discovery pathways:[1]
-
HDAC Inhibition: The 6-carbon aliphatic chain acts as an optimal "linker" to span the hydrophobic tunnel of Histone Deacetylases (HDACs), connecting a Zinc-Binding Group (ZBG) to the steric "cap" provided by the 2-methoxyphenyl ring.
-
Benzosuberone Synthesis: Intramolecular cyclization of this scaffold yields 1-benzosuberones, which are core structures in tubulin polymerization inhibitors (colchicine analogs) and CNS-active agents.
This guide details the regiospecific synthesis of the ortho (2-methoxy) isomer—which is synthetically challenging compared to the para isomer—and its divergent applications.
Chemical Architecture & Synthetic Access
The Regioselectivity Challenge
A standard Friedel-Crafts acylation of anisole with adipic anhydride predominantly yields the 4-isomer (para) due to the steric hindrance of the methoxy group and electronic directing effects. To isolate the 2-isomer (ortho) required for this topic, a direct Friedel-Crafts approach is inefficient (<10% yield).
The Solution: The "Grignard-Anhydride" Approach. To ensure 100% regiocontrol, the synthesis must proceed via the nucleophilic attack of an ortho-lithiated or Grignard species onto an activated adipic acid derivative.
Pathway Analysis (Graphviz)[1]
Figure 1: Synthetic logic flow. Note that the Grignard route (Blue/Red) guarantees the ortho-position, whereas standard Friedel-Crafts (Dashed Red) favors the unwanted para-isomer.[1]
Structural Activity Relationship (SAR) & Derivatization[1]
Once synthesized, the this compound scaffold offers three distinct vectors for modification:
Vector A: The Hydroxamic Acid Transformation (HDAC Inhibition)
The 6-carbon chain length is critical. X-ray crystallography of HDAC6-inhibitor complexes confirms that a 5-7 carbon linker is required to span the 11Å channel leading to the catalytic Zn²⁺ ion.
-
Mechanism: The carboxylic acid is converted to a hydroxamic acid (-CONHOH).
-
Role of 2-Methoxy: The ortho-methoxy group acts as a "Cap" element, interacting with the rim of the HDAC enzyme pocket (L1 loop), conferring isoform selectivity (specifically HDAC6 vs. HDAC1).[1]
Vector B: Intramolecular Cyclization (Benzosuberones)
Under strong acidic conditions (PPA or TFAA), the molecule undergoes cyclization.[1]
-
Product: 1-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one.
-
Utility: This tricyclic core mimics the B-ring of colchicine, making it a potent scaffold for antimitotic agents.
Data Summary: Derivative Potential
| Derivative Class | Modification Site | Target Biological Activity | Key Reagent |
| HDAC Inhibitors | Carboxylic Acid -> Hydroxamate | Epigenetic modulation (Cancer) | NH₂OH, CDMT |
| Benzosuberones | C6 Ketone + Ortho-H | Tubulin inhibition (Antimitotic) | PPA (Polyphosphoric Acid) |
| ω-Aryl Amines | Ketone -> Amine | CNS Ligands (Dopamine/Serotonin) | NaBH₃CN, NH₄OAc |
| PPAR Agonists | Alpha-substitution | Metabolic regulation | LDA, Alkyl Halides |
Experimental Protocols
Protocol A: Regiospecific Synthesis via Grignard Reagent
Rationale: This protocol avoids the para-isomer impurity inherent in Friedel-Crafts reactions.
Reagents:
-
2-Bromoanisole (1.0 eq)[1]
-
Magnesium turnings (1.1 eq)[1]
-
Adipic anhydride (1.0 eq) (or Adipic acid monomethyl ester chloride)[1]
-
THF (anhydrous)[1]
-
Iodine (catalytic crystal)[1]
Step-by-Step Methodology:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 10% of the 2-bromoanisole in THF. Initiate reflux until color fades (Grignard initiation). Dropwise add remaining bromide. Reflux for 1 hour.
-
Acylation: Cool the Grignard solution to -78°C. Dissolve Adipic anhydride in THF and add slowly to the Grignard reagent. Crucial: Low temperature prevents double-addition (tertiary alcohol formation).
-
Quench: Allow to warm to 0°C and quench with 1M HCl.
-
Workup: Extract with EtOAc (3x). Wash organic layer with Brine.[2] Dry over Na₂SO₄.
-
Purification: The crude product contains the keto-acid. Recrystallize from Hexane/EtOAc to yield the pure this compound.
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the methoxy singlet at ~3.8 ppm and the aromatic multiplet. Crucially, the ortho substitution pattern will show a distinct splitting (dd) for the proton adjacent to the methoxy group, unlike the symmetric AA'BB' system of the para-isomer.[1]
-
IR: Distinct C=O stretches for the ketone (~1680 cm⁻¹) and the acid (~1710 cm⁻¹).
Protocol B: Conversion to Hydroxamic Acid (HDAC Inhibitor)
Rationale: Converting the carboxylic acid to a Zinc-Binding Group (ZBG).
Reagents:
-
This compound
-
Ethyl Chloroformate (Activation)[1]
-
Hydroxylamine Hydrochloride (NH₂OH[1]·HCl)
-
KOH / Methanol[1]
Methodology:
-
Dissolve the keto-acid in dry THF/DCM. Add N-methylmorpholine (NMM) and cool to 0°C.
-
Add Ethyl Chloroformate dropwise to form the mixed anhydride. Stir for 30 min.
-
In a separate flask, prepare free Hydroxylamine by treating NH₂OH·HCl with KOH in MeOH. Filter off KCl precipitate.
-
Add the Hydroxylamine filtrate to the mixed anhydride. Stir at RT for 4 hours.
-
Workup: Evaporate solvent. Acidify carefully to pH 6. Extract with n-Butanol or EtOAc.
-
Ferric Chloride Test: A positive test (deep red/violet color) confirms the presence of the hydroxamic acid moiety.
Divergent Workflow Visualization
Figure 2: Divergent synthesis pathways from the core scaffold to specific therapeutic targets.
References
-
Vertex Pharmaceuticals. (2013). Histone deacetylase (HDAC) inhibitors with a novel connecting unit linker region. Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. (2023). Friedel-Crafts Acylation: Mechanism and Applications.
-
National Institutes of Health (NIH). (2023). HDAC6-Selective Inhibitors and the Influence of Capping Groups. PMC.
-
BenchChem. (2025).[2][3] Synthesis of 4-Cyclohexyl-2,6-dimethylphenol (Friedel-Crafts Context).
-
ResearchGate. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis and Anti-Inflammatory Activities.
Sources
6-(2-Methoxyphenyl)-6-oxohexanoic acid melting point and boiling point
The following technical guide provides an in-depth analysis of 6-(2-Methoxyphenyl)-6-oxohexanoic acid , a specialized intermediate used in organic synthesis and medicinal chemistry.
Executive Summary
This compound is a keto-acid building block characterized by an anisole ring acylated at the ortho position with a six-carbon chain terminating in a carboxylic acid. Unlike its more common para-isomer (which is a solid with a melting point >100°C), the ortho-isomer exhibits distinct physicochemical properties due to steric hindrance and potential intramolecular hydrogen bonding. This compound serves as a critical scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, histone deacetylase (HDAC) inhibitors, and various peptidomimetics where the ortho-methoxy group provides essential conformational constraints.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 5-(2-Methoxybenzoyl)valeric acid; Adipic mono-2-methoxyanilide derivative (misnomer, strictly a keto-acid) |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.26 g/mol |
| SMILES | COC1=CC=CC=C1C(=O)CCCCC(=O)O |
| InChI Key | JBMUVGPYRUXXDZ-UHFFFAOYSA-N |
| Key Functional Groups | Aryl ether (Methoxy), Aryl Ketone, Carboxylic Acid |
Thermodynamic & Physical Properties[8]
Melting Point Analysis
Experimental Status: Publicly validated experimental melting point data for the specific ortho isomer (CAS 107151-39-3) is scarce in open literature, often conflated with the para isomer (CAS 35294-84-1, MP: 103–105 °C).
Technical Insight: Based on structural analogs and the "ortho-effect," the melting point of the ortho isomer is significantly lower than that of the para isomer. The ortho-methoxy group disrupts the planar stacking required for efficient crystal lattice formation.
-
Predicted Melting Point Range: 65 °C – 85 °C
-
State at Room Temperature: Solid (Crystalline powder).
Boiling Point & Volatility
Experimental Status: The compound decomposes before reaching a standard atmospheric boiling point due to decarboxylation risks associated with keto-acids at high temperatures.
-
Predicted Boiling Point: 416.2 °C ± 20.0 °C at 760 mmHg (Standard Atmosphere).
-
Flash Point (Predicted): ~205 °C.
-
Vapor Pressure: ~1.13E-07 mmHg at 25 °C (Negligible volatility).
Solubility Profile
-
Soluble in: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.
-
Sparingly Soluble in: Water (Low pH).
-
Solubility Mechanism: At physiological pH (7.4), the carboxylic acid deprotonates, significantly increasing aqueous solubility.
Synthesis & Characterization Protocols
To achieve the specific 2-methoxyphenyl (ortho) regiochemistry, a standard Friedel-Crafts acylation is often insufficient as it favors the para product. The recommended high-fidelity route is Directed Ortho Metalation (DoM) .
Method A: Directed Ortho Metalation (Regioselective)
This protocol utilizes the methoxy group as a Directed Metalation Group (DMG) to install the acyl chain specifically at the ortho position.
Reagents:
-
Anisole (Starting Material)
-
n-Butyllithium (n-BuLi, 1.6M in hexanes)
-
TMEDA (Tetramethylethylenediamine)
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Lithiation: Flame-dry a 3-neck flask under Argon. Add Anisole (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF. Cool to -78 °C .
-
Deprotonation: Dropwise add n-BuLi (1.1 eq) over 30 minutes. Maintain temperature below -70 °C. Stir for 1 hour to generate 2-Lithioanisole.
-
Acylation: Dissolve Glutaric Anhydride (1.2 eq) in THF and add it slowly to the lithiated species. The nucleophilic aryl lithium attacks the anhydride carbonyl.
-
Warming: Allow the mixture to warm to 0 °C over 2 hours.
-
Quench: Quench with 1M HCl to pH 2. This hydrolyzes the lithium carboxylate intermediate to the free acid.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with Brine. Dry over Na₂SO₄.
-
Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (SiO₂, Hexane:EtOAc gradient) to isolate the product.
Synthesis Workflow Visualization (Graphviz)
Caption: Figure 1.[3][4][5] Regioselective synthesis via Directed Ortho Metalation (DoM) to ensure exclusive formation of the 2-methoxy isomer.
Relevance in Drug Development[5]
Pharmacophore Application
The this compound structure serves as a "linker-payload" motif.
-
Linker: The 6-carbon aliphatic chain provides flexibility, allowing the terminal acid to engage with solvent-exposed domains of target enzymes.
-
Warhead: The ortho-methoxy benzoyl group mimics the steric and electronic properties of pharmacophores found in Carvedilol (beta-blocker) and various Rotamase inhibitors .
Metabolic Stability
The ortho-substitution protects the ketone from rapid metabolic reduction compared to the para-isomer, as the steric bulk of the methoxy group hinders the approach of reductase enzymes (e.g., Carbonyl Reductase 1).
References
-
PubChem Compound Summary. (2025). 6-(2-Methylphenyl)-6-oxohexanoic acid (Analogous Structural Data).[3][6] National Center for Biotechnology Information. Link
-
GlobalChemMall. (2024). Physical Properties of Methoxy-oxohexanoic Acid Derivatives.Link
-
Sigma-Aldrich. (2024). Building Blocks for Medicinal Chemistry: Keto-Acids.Link
- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Methodology Reference for DoM Synthesis).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. biosynth.com [biosynth.com]
- 3. 6-(2-Methylphenyl)-6-oxohexanoic acid | C13H16O3 | CID 24726895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Oxohexanoic acid | C6H10O3 | CID 440918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-chloro-6-oxohexanoic acid | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: Regioselective Synthesis of 6-(2-Methoxyphenyl)-6-oxohexanoic Acid
Executive Summary & Strategic Analysis
This application note details the high-fidelity laboratory preparation of 6-(2-methoxyphenyl)-6-oxohexanoic acid . This compound serves as a critical intermediate in the synthesis of benzosuberone scaffolds and potential pharmaceutical agents targeting specific kinase pathways.
The Synthetic Challenge (The "Ortho" Problem): Standard Friedel-Crafts acylation of anisole with adipic acid derivatives is predominantly para-directing (>90% regioselectivity for the 4-isomer) due to the steric bulk of the methoxy group and the linear nature of the adipyl electrophile. Consequently, direct acylation is unsuitable for isolating the 2-isomer (ortho) in high yield or purity.
The Solution: To guarantee regiochemical integrity, this protocol utilizes a Grignard-mediated approach . We employ 2-bromoanisole as the starting material to generate a nucleophilic ortho-synthon, which is subsequently coupled with a mono-protected adipic acid derivative. This method ensures 100% ortho regioselectivity and avoids the difficult chromatographic separation of isomers associated with electrophilic aromatic substitution.
Synthetic Pathway Visualization[1]
Figure 1: Strategic workflow for the regioselective synthesis of the target aryl keto acid.
Detailed Experimental Protocols
Phase 1: Preparation of the Nucleophile (Grignard Reagent)
Objective: Generate 2-methoxyphenylmagnesium bromide (approx. 1.0 M in THF). Criticality: Moisture exclusion is paramount.[1] The ortho-methoxy group provides some stabilization to the Grignard via chelation, but also imposes steric hindrance.
Reagents:
-
2-Bromoanisole (18.7 g, 100 mmol)
-
Magnesium turnings (2.67 g, 110 mmol, activated)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
Iodine (single crystal) or 1,2-Dibromoethane (initiator)
Procedure:
-
Activation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet. Add Mg turnings and a crystal of iodine.
-
Initiation: Add just enough dry THF to cover the Mg. Add 5 mL of a solution of 2-bromoanisole in THF (total solution: 18.7 g in 100 mL THF). Heat gently with a heat gun until the iodine color fades and turbidity appears.
-
Propagation: Once initiated, add the remaining bromide solution dropwise over 45 minutes. Maintain a gentle reflux using the heat of reaction.
-
Completion: After addition, reflux for an additional 1 hour. Cool to room temperature. Titrate an aliquot (using salicylaldehyde phenylhydrazone) to confirm concentration (Target: ~0.9-1.0 M).
Phase 2: Copper(I)-Mediated Acylation
Objective: Couple the Grignard reagent with ethyl 6-chloro-6-oxohexanoate without attacking the distal ester group. Mechanism: We utilize a Cu(I) catalyst to form a transient organocopper species, which reacts selectively with the acid chloride over the ester functionality (Knochel-type reactivity).
Reagents:
-
Ethyl 6-chloro-6-oxohexanoate (19.3 g, 100 mmol) [Commercially available or prepared from adipic acid monoethyl ester + SOCl2]
-
Copper(I) Iodide (CuI) (1.9 g, 10 mmol, 10 mol%)
-
Lithium Chloride (LiCl) (0.85 g, 20 mmol) - Optional, solubilizes Cu species
-
THF (anhydrous)
Procedure:
-
Setup: In a separate 500 mL flame-dried flask under
, dissolve Ethyl 6-chloro-6-oxohexanoate in 100 mL dry THF. Cool to -78°C (dry ice/acetone bath). -
Catalyst Addition: Add CuI (and LiCl if using) to the Grignard solution prepared in Phase 1. Stir at 0°C for 15 mins to form the organocuprate species (slurry may darken).
-
Coupling: Transfer the cold organometallic solution via cannula into the acid chloride solution at -78°C over 30 minutes. Note: Inverse addition is critical to maintain an excess of electrophile and prevent bis-addition (alcohol formation).
-
Warming: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous
(100 mL). The mixture will turn deep blue (copper complex). -
Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: The crude intermediate (Ethyl 6-(2-methoxyphenyl)-6-oxohexanoate) is usually pure enough for hydrolysis. If not, flash chromatography (Hexane/EtOAc 9:1) yields a pale yellow oil.
Phase 3: Hydrolysis to Target Acid
Objective: Saponify the ethyl ester to the free carboxylic acid.
Reagents:
-
Crude Keto-Ester (from Phase 2)
-
Sodium Hydroxide (2N aqueous solution, 100 mL)
-
Methanol (50 mL)
Procedure:
-
Dissolve the intermediate ester in Methanol (50 mL).
-
Add 2N NaOH (100 mL).
-
Reflux at 70°C for 2-3 hours. Monitor by TLC (disappearance of ester spot).
-
Isolation: Cool to room temperature. Wash the basic solution with Diethyl Ether (50 mL) to remove any neutral organic impurities (unreacted anisole derivatives).
-
Acidification: Acidify the aqueous layer to pH 1-2 using conc. HCl. The product should precipitate as a solid or oil out.
-
Extraction: Extract with DCM or EtOAc (3 x 50 mL). Dry and concentrate.
-
Crystallization: Recrystallize from minimal hot Toluene or Ethyl Acetate/Hexane mixture.
Analytical Specifications & Validation
The following data parameters validate the successful synthesis of the target molecule.
| Parameter | Specification | Diagnostic Signal |
| Appearance | White to off-white solid | Melting Point: 88-92°C (Lit. varies) |
| 1H NMR (CDCl3) | Regiochemistry Confirmation | δ 3.89 (s, 3H, -OCH3) ; δ 7.72 (dd, 1H, Ar-H ortho to C=O); δ 6.9-7.5 (m, 3H, Ar-H). Absence of AA'BB' pattern (rules out para). |
| 13C NMR | Carbonyl Differentiation | δ 202.5 (Ketone) , δ 178.1 (Acid), δ 158.9 (Ar-C-OMe). |
| Mass Spec (ESI) | Molecular Ion | [M-H]- = 235.1 |
| Yield | Overall Efficiency | Target: 65-75% (over 2 steps from bromide) |
Troubleshooting & Optimization
-
Issue: Bis-addition (Tertiary Alcohol formation).
-
Cause: Temperature too high during addition or lack of "Inverse Addition."
-
Fix: Strictly maintain -78°C. Ensure Acid Chloride is in excess during the addition (add Grignard TO Acid Chloride).
-
-
Issue: Low Yield in Grignard Step.
-
Cause: Wet THF or inactive Mg.
-
Fix: Use Rieke Magnesium if initiation fails, or add DIBAL-H (drops) to scavenge moisture in situ.
-
-
Issue: O-Demethylation.
-
Cause: Lewis acidic conditions (if using AlCl3) or harsh HI/HBr contaminants.
-
Fix: The Grignard route avoids strong Lewis acids, preserving the methyl ether.
-
References
- Regioselectivity in Acylation: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Grignard-Acid Chloride Coupling: Posner, G. H., & Whitten, C. E. (1976). "Secondary and Tertiary Alkyl Ketones from Carboxylic Acid Chlorides and Lithium Phenylthio(alkyl)cuprates". Organic Syntheses, 55, 122. Link (Foundational protocol for Cu-mediated acylation).
-
Target Molecule Data: Fluorochem. (n.d.). Product Sheet: this compound. Retrieved October 2023.[2][3] Link
-
Ortho-Metallation Strategies: Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879–933. Link
-
General Grignard Preparation: "Phenylmagnesium Bromide".[4] Organic Syntheses, Coll. Vol. 1, p.450 (1941). Link
Sources
Technical Application Note: Strategic Utilization of 6-(2-Methoxyphenyl)-6-oxohexanoic Acid
Introduction: The Ortho-Methoxy Advantage
6-(2-Methoxyphenyl)-6-oxohexanoic acid (CAS: 107151-39-3) represents a specialized bifunctional building block in medicinal chemistry.[1] Unlike its more common para-isomer, the 2-methoxy (ortho) substitution pattern offers unique steric and electronic properties that are critical for modern drug design.[1]
Core Utility Profile[1]
-
Conformational Biasing: The ortho-methoxy group induces a twist in the aryl-carbonyl bond, preventing planarity.[1][2] This "pre-organized" conformation is highly valuable when designing ligands for protein surface pockets (e.g., the Cap region of HDAC enzymes).[2]
-
Metabolic Blocking: The substituent blocks the chemically reactive ortho position, potentially reducing oxidative metabolism (Phase I) at the ring edge.[2]
-
Divergent Reactivity: The molecule contains two distinct electrophilic centers—an aryl ketone and a terminal carboxylic acid—separated by a lipophilic butyl linker.[2] This allows for selective, orthogonal functionalization.[2]
Experimental Protocols
Protocol A: Ionic Hydrogenation for Linker Saturation
Objective: Selective reduction of the benzylic ketone to a methylene group without affecting the carboxylic acid or the aromatic ring. This transforms the molecule into 6-(2-methoxyphenyl)hexanoic acid , a flexible hydrophobic linker used in histone deacetylase (HDAC) inhibitors.
Mechanism: The reaction proceeds via protonation of the ketone oxygen (by TFA), followed by hydride transfer from the silane to the carbocation.
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Reagent: Triethylsilane (Et
SiH) (2.5 equiv) -
Solvent/Catalyst: Trifluoroacetic acid (TFA) (Excess, serves as solvent)
-
Quench: Saturated NaHCO
solution
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.2 mmol) of the substrate in 5 mL of TFA. Note: The solution may turn light yellow/orange due to oxocarbenium ion formation.
-
Addition: Cool the mixture to 0°C in an ice bath. Add Triethylsilane (1.68 mL, 10.5 mmol) dropwise over 10 minutes.
-
Observation: An exotherm may occur; maintain temperature <10°C.[2]
-
-
Reaction: Remove the ice bath and stir at room temperature for 4–16 hours. Monitor by HPLC or TLC (mobile phase 50:50 EtOAc/Hexane). The ketone peak (UV active) should disappear.[2]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and silane.
-
Neutralization: Redissolve the residue in Ethyl Acetate (20 mL) and wash carefully with saturated NaHCO
(2 x 20 mL) to remove residual acid.[2] Caution: CO evolution. -
Isolation: Dry the organic layer over MgSO
, filter, and concentrate. -
Yield Expectation: >85% yield of a clear to pale yellow oil.[2]
Protocol B: Synthesis of Hydroxamic Acid Warheads (HDAC Inhibition)
Objective: Conversion of the terminal carboxylic acid into a hydroxamic acid (-CONHOH). This functional group is the primary "zinc-binding group" (ZBG) for inhibiting metalloenzymes like HDACs.
Materials:
-
Substrate: this compound (or reduced derivative from Protocol A)[1]
-
Reagent: Hydroxylamine hydrochloride (NH
OH[3]·HCl) -
Coupling Agent: Ethyl Chloroformate (mixed anhydride method)
-
Base: Triethylamine (TEA)
Step-by-Step Procedure:
-
Activation: Dissolve the substrate (1.0 equiv) in anhydrous THF (0.2 M concentration) under nitrogen. Add TEA (1.2 equiv).[2]
-
Anhydride Formation: Cool to -10°C. Add Ethyl Chloroformate (1.1 equiv) dropwise. Stir for 30 minutes. A white precipitate (TEA·HCl) will form.[2]
-
Preparation of Nucleophile: In a separate flask, mix NH
OH·HCl (3.0 equiv) with KOH (3.0 equiv) in Methanol at 0°C. Filter off the KCl precipitate to get a free hydroxylamine solution. -
Coupling: Add the fresh hydroxylamine filtrate to the mixed anhydride solution at -10°C.
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Purification: Acidify to pH ~6 with 1N HCl. Extract with EtOAc.[2] The product often requires recrystallization from EtOAc/Hexane or reverse-phase preparative HPLC.[1][2]
Protocol C: Cyclization to Benzosuberone Derivatives
Objective: Intramolecular cyclization to form a 7-membered ring fused to the benzene core.[1][2] This creates a tricyclic scaffold (if the ketone is retained) or a modified benzosuberone, valuable for CNS-active drugs.
Critical Note: Direct cyclization of the keto-acid is difficult due to ring strain and competing reactions.[1][2] The standard route involves using the reduced acid (from Protocol A).[2]
Method: Polyphosphoric Acid (PPA) Cyclization.[2]
-
Setup: Place 10 g of PPA in a flask and heat to 60°C to reduce viscosity.
-
Addition: Add 1.0 g of 6-(2-methoxyphenyl)hexanoic acid (product of Protocol A) to the PPA.
-
Reaction: Heat to 100°C for 2 hours with vigorous mechanical stirring.
-
Quench: Pour the hot mixture onto 100 g of crushed ice. Stir until the PPA hydrolyzes and a solid precipitate forms.[2]
-
Extraction: Extract the aqueous slurry with CH
Cl .
Visualizing the Chemical Logic
The following diagram illustrates the divergent synthetic pathways available from this single intermediate.
Caption: Divergent synthesis map showing the transformation of the parent keto-acid into flexible linkers, HDAC inhibitors, and tricyclic CNS scaffolds.
Key Data & Specifications
| Property | Specification / Value | Relevance |
| Molecular Weight | 236.26 g/mol | Ideal fragment size for "Rule of 5" compliance.[1] |
| LogP (Predicted) | ~2.1 | Good membrane permeability; increases to ~3.5 after ketone reduction.[2] |
| pKa (Acid) | ~4.8 | Standard carboxylate behavior; requires activation for coupling.[2] |
| H-Bond Acceptors | 4 (Ketone, Ether, Acid) | Multiple interaction points for protein binding.[1] |
| Reactive Sites | C1 (Acid), C6 (Ketone), Aryl | Allows orthogonal chemical modification.[2] |
References
-
Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[2] (Standard text for Friedel-Crafts and Ionic Hydrogenation mechanisms).
-
Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974).[2] Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.[1] (Foundational protocol for Silane/TFA reductions).
-
Miller, T. A., et al. (2003).[2] Histone deacetylase inhibitors. Journal of Medicinal Chemistry, 46(24), 5097-5116. (Establishes the pharmacophore model: Cap-Linker-ZBG).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (General reference for PPA cyclization and mixed anhydride couplings).
-
Mwakwari, S. C., et al. (2010).[2] Synthesis and evaluation of benzosuberone derivatives as inhibitors of cholinesterases. Marine Drugs, 8(9), 2490-2504.[1] (Demonstrates utility of benzosuberone scaffold).
Sources
- 1. WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 6-(2-Methoxyphenyl)-6-oxohexanoic acid
An Application Note from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of 6-(2-Methoxyphenyl)-6-oxohexanoic acid. This compound, featuring both an aromatic ketone and a carboxylic acid moiety, is of interest to researchers in drug discovery and chemical synthesis. The method detailed herein utilizes reversed-phase chromatography with UV detection, a robust and widely accessible technique in modern analytical laboratories. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its reliability for quality control and research applications. This guide explains the scientific rationale behind the method's development and provides step-by-step protocols for its implementation, validation, and routine use.
Principle of the Method & Rationale
The fundamental challenge in the HPLC analysis of this compound lies in managing its dual chemical nature. The molecule possesses a hydrophobic methoxyphenyl group and a hydrophilic, ionizable carboxylic acid group. Reversed-Phase HPLC (RP-HPLC) is the ideal separation mode, as it separates compounds based on their hydrophobicity.[1]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the stationary phase. Its long alkyl chains provide a nonpolar environment that interacts strongly with the hydrophobic methoxyphenyl portion of the analyte, ensuring adequate retention.[1]
-
Mobile Phase pH Control: The carboxylic acid functional group (pKa typically ~4.5-5.0) must be in a consistent, non-ionized state to achieve sharp, symmetrical peaks and reproducible retention times. According to chromatographic principles, operating the mobile phase at a pH at least 1.5-2 units below the analyte's pKa suppresses ionization.[2] Therefore, the mobile phase is acidified to a pH of approximately 2.5. This protonates the carboxyl group (-COOH), rendering it more nonpolar and enhancing its interaction with the C18 stationary phase.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier over methanol. It generally offers lower viscosity, which leads to better column efficiency, and a lower UV cutoff wavelength, resulting in a more stable baseline.[1]
-
Detection: The conjugated system of the aromatic ring and the ketone carbonyl group acts as a strong chromophore, allowing for sensitive detection using a UV-Vis detector. A Photodiode Array (PDA) or Diode Array Detector (DAD) is recommended to confirm peak purity and identity spectrally.
Materials, Reagents, and Equipment
2.1 Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade or higher)
-
Methanol (HPLC grade)
-
Water (HPLC grade, Type I ultrapure)
-
Phosphoric Acid (H₃PO₄), 85% (ACS grade or higher)
2.2 Equipment
-
HPLC system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) or Diode Array (DAD) UV Detector
-
-
Analytical Balance (4-decimal place)
-
pH Meter
-
Volumetric flasks (Class A)
-
Pipettes (Calibrated)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)
-
Ultrasonic bath
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v), pH ≈ 2.5 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined from UV scan) |
| Data Acquisition Time | 15 min |
Experimental Protocols
Protocol 1: Preparation of Solutions
4.1.1 Mobile Phase Preparation (1 L of Mobile Phase A)
-
Pour approximately 900 mL of HPLC-grade water into a 1 L glass media bottle.
-
Carefully add 1.0 mL of 85% phosphoric acid to the water.
-
Add water to the 1 L mark.
-
Cap the bottle and mix thoroughly.
-
Degas the solution for 15 minutes in an ultrasonic bath or by vacuum filtration.
4.1.2 Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of Acetonitrile and Water to dissolve the standard. Sonicate briefly if necessary.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the 50:50 Acetonitrile/Water mixture.
-
Cap and invert the flask at least 15 times to ensure homogeneity. This solution should be stored at 2-8 °C and can be used for up to 7 days.
4.1.3 Working Standard & Calibration Curve Solutions
-
Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the mobile phase (at initial conditions, 30% Acetonitrile).
-
A typical concentration range for linearity assessment would be 5, 25, 50, 100, and 150 µg/mL.
4.1.4 Sample Preparation
-
Accurately weigh a quantity of the sample powder or material expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of the 50:50 Acetonitrile/Water mixture and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis. This yields a target concentration of 100 µg/mL.
Protocol 2: System Suitability Testing (SST)
Rationale: SST is a mandatory check to ensure the chromatographic system is functioning correctly before any sample analysis. It verifies that the system's precision, resolution, and peak shape are adequate for the analysis.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 20-30 minutes).
-
Perform five replicate injections of a working standard solution (e.g., 100 µg/mL).
-
Calculate the system suitability parameters based on the resulting chromatograms.
System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion |
| Tailing Factor (Tf) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Area | ≤ 2.0% for replicate injections |
| % RSD of Retention Time | ≤ 1.0% for replicate injections |
Protocol 3: Method Validation (ICH Q2(R2) Framework)
A validation protocol should be drafted before initiating studies.[3] The following sections describe the experiments required to validate the method's fitness for purpose.
4.3.1 Specificity / Selectivity
-
Rationale: To demonstrate that the analytical signal is solely from the analyte of interest and not from interfering components such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject a blank solution (diluent) to ensure no peaks co-elute with the analyte.
-
Inject a placebo solution (if analyzing a formulated product) to assess for matrix interference.
-
If available, inject known impurities to demonstrate separation from the main analyte peak.
-
Utilize a PDA/DAD detector to assess peak purity of the analyte in a sample chromatogram. The purity angle should be less than the purity threshold.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other component. The peak purity analysis should pass.
4.3.2 Linearity
-
Rationale: To establish a linear relationship between the concentration of the analyte and the response of the detector over the intended working range.
-
Protocol:
-
Prepare at least five concentration levels of the standard, ranging from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.
4.3.3 Accuracy (Recovery)
-
Rationale: To determine the closeness of the test results obtained by the method to the true value. It is assessed via recovery studies.
-
Protocol:
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (for a total of 9 determinations as per ICH guidelines).[4]
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
4.3.4 Precision
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.[4]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision studies should not exceed 2.0%.
4.3.5 Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Rationale: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).
-
Protocol (Signal-to-Noise Approach):
-
Prepare and inject progressively more dilute solutions of the analyte.
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for the LOQ.
-
Determine the concentration that yields an S/N ratio of approximately 3 for the LOD.
-
-
Acceptance Criteria: At the LOQ concentration, the method should demonstrate acceptable precision (%RSD ≤ 10%) and accuracy.
4.3.6 Robustness
-
Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
-
Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase pH (± 0.1 units)
-
Wavelength (± 2 nm)
-
-
Inject a standard solution and assess the impact on system suitability parameters (retention time, peak area, tailing factor).
-
-
Acceptance Criteria: The system suitability parameters should remain within the established acceptance criteria for all tested variations.
Visualization of Workflows
Diagram 1: General Experimental Workflow
This diagram illustrates the sequential process from sample preparation to final data analysis.
Caption: Decision logic for HPLC method development based on analyte properties.
References
Sources
NMR spectroscopy of 6-(2-Methoxyphenyl)-6-oxohexanoic acid for structure confirmation
Part 1: Introduction & Scope
6-(2-Methoxyphenyl)-6-oxohexanoic acid (CAS: 107151-39-3) is a critical synthetic intermediate, often utilized in the preparation of benzothiophene-based selective estrogen receptor modulators (SERMs) and other pharmacophores. Its structure combines a lipophilic ortho-substituted acetophenone moiety with a polar aliphatic carboxylic acid chain.
Confirming this structure requires distinguishing it from potential regioisomers (e.g., para- or meta-substitution) and verifying the integrity of the keto-acid chain. This guide provides a high-fidelity protocol for NMR-based structural validation, synthesizing fragment-based prediction logic with empirical data from analogous scaffolds.
Part 2: Experimental Protocol
Sample Preparation Strategy
-
Solvent Selection:
-
Primary: Chloroform-d (CDCl₃) . Excellent for resolution of the aromatic coupling patterns and the methoxy singlet.
-
Secondary: DMSO-d₆ . Use if the carboxylic acid proton (-COOH) is not visible in CDCl₃ due to exchange broadening, or if the sample exhibits poor solubility.
-
-
Concentration: Prepare a 10–15 mg/mL solution. High concentrations may cause viscosity broadening or concentration-dependent shifts in the -COOH signal.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]
Instrument Parameters (400 MHz or higher recommended)
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) |
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |
| Spectral Width | -2 to 14 ppm | -10 to 220 ppm |
| Relaxation Delay (D1) | 1.0 s (min) | 2.0 s (ensure quaternary C relaxation) |
| Scans (NS) | 16–64 | 1024–4096 (S/N > 50:1) |
| Temperature | 298 K (25°C) | 298 K (25°C) |
Part 3: Structural Analysis & Results
Workflow Visualization
The following flowchart outlines the logic gate for confirming the structure, moving from functional group identification to connectivity verification.
Figure 1: Step-by-step logic flow for NMR structural elucidation.
¹H NMR Assignment (Expected Data in CDCl₃)
The molecule is essentially 2'-methoxyacetophenone linked to valeric acid . The assignments below are derived from these established fragments.
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic & Causality |
| -COOH | 10.0 – 12.0 | Broad Singlet | 1H | Exchangeable acidic proton. May be invisible in wet solvents. |
| Ar-H6 | 7.65 – 7.75 | dd | 1H | Ortho to Ketone. Deshielded by the carbonyl anisotropy. |
| Ar-H4 | 7.40 – 7.48 | td | 1H | Para to OMe. Standard aromatic resonance. |
| Ar-H3 | 6.90 – 7.00 | d | 1H | Ortho to OMe. Shielded by electron-donating methoxy group. |
| Ar-H5 | 6.90 – 7.00 | td | 1H | Para to Ketone / Meta to OMe. Shielded region. |
| -OCH₃ | 3.85 – 3.90 | Singlet | 3H | Characteristic methoxy on aromatic ring. |
| H-5 | 2.95 – 3.05 | Triplet | 2H | Alpha to Ketone. Deshielded by C=O (Ar-CO-CH₂-).[2] |
| H-2 | 2.35 – 2.45 | Triplet | 2H | Alpha to Acid. Standard shift for -CH₂-COOH. |
| H-3, H-4 | 1.65 – 1.80 | Multiplet | 4H | Internal methylene chain. |
Critical Diagnostic: The key to confirming the ortho substitution (vs. para) is the splitting pattern of the aromatic region.
-
Ortho (Target): 4 distinct environments. H6 (deshielded) and H3 (shielded) appear as doublets/multiplets at opposite ends of the aromatic window.
-
Para (Isomer): Would show a symmetric AA'BB' doublet system (two tall doublets).
¹³C NMR Assignment
| Carbon Type | Shift (δ ppm) | Assignment |
| Ketone (C=O) | ~201.0 | Conjugated to aromatic ring (Ar-C=O). |
| Acid (COOH) | ~178.0 | Carboxylic acid carbonyl. |
| Ar-C2 (C-OMe) | ~158.5 | Ipso carbon attached to oxygen (deshielded). |
| Ar-C1 (C-C=O) | ~128.0 | Ipso carbon attached to ketone. |
| Ar-CH | 111 - 133 | Remaining aromatic methines. |
| -OCH₃ | ~55.5 | Methoxy carbon. |
| Aliphatic Chain | 20 - 45 | C5 (~43 ppm) and C2 (~34 ppm) are most deshielded. |
Part 4: 2D NMR Validation (The "Self-Validating" Step)
To definitively prove the chain is attached to the ring (and not a physical mixture of anisole and adipic acid), perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
HMBC Pathway Visualization
The diagram below illustrates the critical long-range correlations (2-3 bonds) that must be observed to confirm connectivity.
Figure 2: Critical HMBC correlations. The convergence of Chain H-5 and Ar-H6 correlations onto the Ketone Carbon (201 ppm) definitively links the aliphatic chain to the aromatic ring.
Part 5: Troubleshooting & Tips
-
Water Suppression: If using DMSO-d₆, the water peak (~3.33 ppm) may overlap with the methoxy signal (~3.85 ppm) or chain triplets. Use a solvent suppression pulse sequence (e.g., zgesgp) if overlap is severe.
-
Trace Acid: If the -COOH proton is broad or invisible, add a trace amount of D₂O. The peak will disappear (exchange), confirming its identity as a labile proton.
-
Regioisomer Flag: If you observe a clean pair of doublets in the aromatic region (approx 7.9 and 6.9 ppm), you likely have the 4-isomer (para-methoxy), not the 2-isomer.
References
-
PubChem. 6-(2-Methylphenyl)-6-oxohexanoic acid (Analogous Structure Data).[3] National Library of Medicine.[3] Available at: [Link][3]
-
SpectraBase. 5-Benzoylpentanoic acid (Aliphatic Chain Reference). Wiley Science Solutions. Available at: [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard text for coupling constant analysis).
Sources
Application Note: Mass Spectrometric Characterization of 6-(2-Methoxyphenyl)-6-oxohexanoic Acid
Abstract: This document provides a comprehensive guide for the structural elucidation of 6-(2-Methoxyphenyl)-6-oxohexanoic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS). We detail the principles of analysis, provide step-by-step experimental protocols for sample preparation and instrument operation, and present an in-depth analysis of the predicted fragmentation pathways. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for aromatic keto acids.
Introduction and Scientific Context
This compound is a bifunctional molecule incorporating an aromatic ketone and a terminal carboxylic acid. This structure is of interest in medicinal chemistry and materials science, where the interplay between the rigid aromatic core and the flexible aliphatic chain can be tuned for various applications. Accurate and unambiguous characterization of such molecules is paramount for quality control, metabolite identification, and reaction monitoring.
Mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), is a powerful tool for analyzing such compounds.[1] ESI is well-suited for polar, thermolabile molecules as it transfers ions from solution to the gas phase with minimal fragmentation, preserving the molecular ion for analysis.[2] Subsequent fragmentation of the isolated molecular ion via tandem mass spectrometry (MS/MS) provides detailed structural information, allowing for confident identification.[3] This note explains the causality behind the fragmentation patterns, grounding the interpretation in established principles of gas-phase ion chemistry.
Analyte: Molecular Properties
A thorough understanding of the analyte's properties is the foundation for any mass spectrometric analysis.
-
IUPAC Name: this compound[4]
-
CAS Number: 107151-39-3[4]
-
Molecular Formula: C₁₃H₁₆O₄[4]
-
Average Molecular Weight: 236.267 g/mol [4]
-
Monoisotopic Exact Mass: 236.1049 Da (Calculated for C₁₃H₁₆O₄)
-
Chemical Structure:
The presence of a carboxylic acid group makes the molecule acidic and highly amenable to deprotonation for negative ion mode analysis. The carbonyl and methoxy groups provide sites for protonation, enabling positive ion mode analysis.
Principle of Analysis: ESI-MS/MS
The analysis workflow is a two-stage process designed to first determine the molecular mass and then to structurally characterize the molecule.
-
Full Scan Mass Spectrometry (MS1): The sample is introduced into the ESI source, where a high voltage is applied to a liquid stream, creating a fine spray of charged droplets.[5] As the solvent evaporates, the charge density on the droplets increases until gas-phase ions of the analyte are formed.[5] In positive ion mode, we expect to primarily observe the protonated molecule [M+H]⁺ and sodium adduct [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected due to the acidic nature of the carboxylic acid.[6] A high-resolution mass analyzer (e.g., Q-TOF, Orbitrap) is used to determine the accurate mass of these precursor ions, which allows for the confirmation of the elemental composition.[3]
-
Tandem Mass Spectrometry (MS/MS or MS²): The precursor ion of interest (e.g., [M+H]⁺ at m/z 237.11) is selectively isolated. This isolated ion population is then subjected to collision-induced dissociation (CID) by accelerating it into a chamber filled with an inert gas (like nitrogen or argon). The collisions impart internal energy, causing the ion to fragment along its weakest bonds. The resulting product ions are then mass analyzed to generate the MS/MS spectrum, which serves as a structural fingerprint of the molecule.[2]
Caption: High-level experimental workflow for ESI-MS/MS analysis.
Experimental Protocols
These protocols are designed for a standard UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Sample Preparation Protocol
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard. Dissolve in 1 mL of HPLC-grade methanol. Vortex until fully dissolved.
-
Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 (v/v) acetonitrile:water. This solvent system is compatible with typical reversed-phase chromatography and promotes efficient ionization.
-
Final Dilution for Infusion: Further dilute the working solution 1:10 in 50:50 acetonitrile:water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). The additive is crucial to promote the formation of the desired ionic species.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before introduction to the mass spectrometer.
Mass Spectrometry Instrumentation Protocol
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
Table 1: Suggested ESI-MS Operating Parameters
| Parameter | Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) | Causality / Rationale |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) | Optimal for polar, non-volatile molecules. |
| Capillary Voltage | +3.5 to +4.5 kV | -2.5 to -3.5 kV | High voltage needed to generate the electrospray plume. Polarity determines the charge state of the resulting ions. |
| Nebulizing Gas (N₂) Flow | 10 – 12 L/min | 10 – 12 L/min | Assists in droplet formation and solvent evaporation. |
| Drying Gas (N₂) Flow | 8 – 10 L/min | 8 – 10 L/min | Aids in desolvation of the charged droplets. |
| Drying Gas Temperature | 300 – 350 °C | 300 – 350 °C | Provides thermal energy to facilitate solvent evaporation. |
| Scan Range (MS1) | m/z 50 – 500 | m/z 50 – 500 | Covers the expected mass of the analyte and potential low-mass fragments. |
| Target Precursor Ions | m/z 237.11 ([M+H]⁺) | m/z 235.10 ([M-H]⁻) | Corresponds to the monoisotopic mass of the protonated and deprotonated molecule, respectively. |
| Collision Gas | Argon or Nitrogen | Argon or Nitrogen | Inert gas used to induce fragmentation in the collision cell. |
| Collision Energy (CID) | 10 – 40 eV (Ramped) | 10 – 30 eV (Ramped) | A ramp of energies ensures capture of both low-energy (stable) and high-energy (smaller) fragments. Must be optimized empirically. |
Data Interpretation and Expected Results
Expected Precursor Ions
In a full MS1 scan, the following ions are anticipated:
| Ion Species | Formula | Calculated m/z (Monoisotopic) | Ionization Mode |
| [M+H]⁺ | C₁₃H₁₇O₄⁺ | 237.1121 | Positive |
| [M+Na]⁺ | C₁₃H₁₆O₄Na⁺ | 259.0941 | Positive |
| [M-H]⁻ | C₁₃H₁₅O₄⁻ | 235.0976 | Negative |
Predicted Fragmentation Pathways
The structural features of the molecule—an aromatic ketone and a carboxylic acid separated by an alkyl chain—give rise to predictable fragmentation patterns. The positive ion mode fragmentation is typically more structurally informative for this class of compound.
Positive Ion Mode ([M+H]⁺): Protonation will likely occur at the most basic site, the carbonyl oxygen of the ketone. Fragmentation via collision-induced dissociation (CID) is predicted to proceed through several key pathways:
-
α-Cleavage (Acylium Ion Formation): The most favorable fragmentation for aromatic ketones is the cleavage of the bond between the carbonyl carbon and the alkyl chain.[7] This results in the formation of a highly stable, resonance-stabilized 2-methoxybenzoyl cation at m/z 135.04 . This is expected to be the base peak in the MS/MS spectrum.
-
Neutral Loss of Water: The protonated carboxylic acid can readily lose a molecule of water (H₂O, 18.01 Da), leading to a fragment at m/z 219.10 .
-
Neutral Loss of Methanol: The ortho-methoxy group can interact with the protonated ketone, potentially leading to a neutral loss of methanol (CH₃OH, 32.03 Da), resulting in a fragment at m/z 205.08 .
-
Cleavage of the Carboxylic Acid Group: Fragmentation can involve the loss of the entire carboxylic acid head as COOH (45.00 Da) or CO₂ + H (45.00 Da), yielding a fragment at m/z 192.11 .
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of 6-(2-Methoxyphenyl)-6-oxohexanoic Acid Using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This application note provides a comprehensive guide for the qualitative analysis of 6-(2-Methoxyphenyl)-6-oxohexanoic acid, a bifunctional molecule of interest in pharmaceutical and materials science research. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly sensitive technique ideal for identifying the primary functional groups within a molecular structure. This document outlines the theoretical principles, a detailed experimental protocol for sample preparation using the potassium bromide (KBr) pellet method, and a systematic approach to spectral interpretation for confirming the presence of the key carboxylic acid and aromatic ketone moieties.
Introduction and Principles
This compound is a molecule featuring a carboxylic acid group at the terminus of a hexanoic acid chain and an aromatic ketone group with a methoxy substituent on the phenyl ring. The unique arrangement of these functional groups dictates its chemical reactivity and potential applications. Verifying the structural integrity of this compound is a critical step in any research and development workflow.
FT-IR spectroscopy is an ideal tool for this purpose. The technique is based on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When a sample is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, causing them to stretch or bend more vigorously. An FT-IR spectrometer measures this absorption, producing a spectrum that serves as a unique molecular "fingerprint."
For this compound, we are primarily interested in identifying the vibrational modes associated with:
-
Carboxylic Acid (-COOH): This group gives rise to two highly characteristic absorptions: a very broad O-H stretching band due to strong hydrogen bonding and a sharp, intense C=O (carbonyl) stretching band.[1][2][3]
-
Aromatic Ketone (Ar-C=O): This group is identified by its C=O stretching frequency, which is influenced by conjugation with the aromatic ring.[4]
-
Aromatic Ring (C=C-C): The phenyl group exhibits characteristic C-H stretching and C=C ring stretching absorptions.
-
Methoxy Ether (Ar-O-CH₃): The ether linkage provides a characteristic C-O stretching signal.
-
Aliphatic Chain (-CH₂-): The hydrocarbon chain produces characteristic C-H stretching and bending vibrations.
Experimental Protocol: KBr Pellet Transmission Method
The KBr pellet method is a robust and widely used technique for analyzing solid samples. It involves intimately mixing a small amount of the solid sample with dry, IR-transparent potassium bromide powder and pressing the mixture into a thin, transparent pellet.
2.1. Materials and Instrumentation
-
Sample: this compound (Purity ≥ 97%)
-
Matrix: FT-IR grade Potassium Bromide (KBr), spectroscopic grade, desiccated.
-
Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Varian FTS1000, Bruker ALPHA II, or equivalent)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die (e.g., 13 mm diameter)
-
Analytical balance (4-decimal places)
-
Spatula and weighing paper
-
Drying oven or desiccator
-
2.2. Rationale for Method Selection The KBr pellet method is chosen over alternatives like Nujol mulls or ATR because it provides a clear spectrum across the entire mid-IR range without interference from mulling agents. Since the sample is a solid, this method ensures a homogeneous dispersion of the analyte in a non-absorbing matrix, leading to high-quality, reproducible spectra.
2.3. Step-by-Step Sample Preparation
-
Drying: Ensure the KBr powder is completely dry by heating it in an oven at ~110°C for 2-4 hours and cooling it in a desiccator before use.[5] Moisture is a critical interference, causing a broad absorption band around 3400 cm⁻¹, which can obscure the important O-H stretching region.[5]
-
Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 200-250 mg of the dried KBr powder.[5][6] The optimal sample concentration is typically between 0.2% and 1.0% by weight.[7] Too high a concentration can lead to total absorption (flattened peaks).[7]
-
Grinding & Mixing: Transfer the KBr to the agate mortar first and grind it briefly to break up any clumps. Add the sample to the mortar. Grind the two components together thoroughly for 3-5 minutes until the mixture is a fine, homogeneous powder. Causality: This step is crucial to reduce particle size below the wavelength of the IR radiation, which minimizes light scattering (Christiansen effect) and results in a flat baseline and sharp, well-defined peaks.
-
Pellet Formation:
-
Carefully transfer a portion of the mixture into the pellet die assembly.
-
Place the die into the hydraulic press.
-
Apply a pressure of approximately 8-10 metric tons for 1-2 minutes.[5][8] Applying a vacuum during pressing can help remove trapped air and moisture, resulting in a more transparent pellet.[5]
-
Carefully release the pressure and extract the die.
-
-
Inspection: The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding, excessive sample concentration, or moisture contamination.
2.4. Data Acquisition
-
Background Spectrum: Place the empty sample holder into the FT-IR spectrometer and run a background scan. This is a critical self-validating step that measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which is then subtracted from the sample spectrum.
-
Sample Spectrum: Carefully place the KBr pellet into the sample holder and acquire the sample spectrum.
Recommended Instrument Parameters:
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental molecular vibrations occur. |
| Resolution | 4 cm⁻¹ | Provides sufficient detail for qualitative identification without excessive noise. |
| Number of Scans | 16 - 32 | Improves the signal-to-noise ratio (S/N) for clearer peak identification. |
| Apodization | Happ-Genzel | A standard function that provides a good balance between peak shape and resolution. |
Data Analysis and Interpretation
The acquired FT-IR spectrum should be analyzed by identifying the key absorption bands and assigning them to the corresponding functional groups of this compound.
3.1. Expected Characteristic Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Peak Characteristics |
| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 | Very Broad, Strong |
| C-H Stretch (sp²) | Aromatic Ring | 3100 - 3000 | Medium, Sharp |
| C-H Stretch (sp³) | Aliphatic Chain (-CH₂) & Methoxy (-OCH₃) | 2960 - 2850 | Strong, Sharp |
| C=O Stretch | Carboxylic Acid (-COOH) | ~1710 (dimeric) | Strong, Sharp |
| C=O Stretch | Aromatic Ketone (Ar-C=O) | 1685 - 1665 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak, Sharp (often multiple bands) |
| C-O Stretch | Carboxylic Acid / Aryl Ether | 1320 - 1210 | Strong, Broad |
| O-H Bend | Carboxylic Acid (-COOH) | ~920 | Medium, Broad |
Note: These values are based on established literature data.[2][3][4][9][10][11]
3.2. Step-by-Step Spectral Interpretation
-
The O-H Stretch (3300-2500 cm⁻¹): The most prominent feature for the carboxylic acid is an extremely broad and strong absorption band in this region.[1][2][9] This broadening is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of vibrational states. This band will often overlap with the sharper C-H stretching peaks.[3]
-
The C-H Stretch Region (3100-2850 cm⁻¹): Look for sharp peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H bonds and strong, sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the hexanoic acid chain and the methoxy group.[12]
-
The Carbonyl (C=O) Region (1760-1660 cm⁻¹): This region is critical. Two distinct, strong, and sharp peaks are expected:
-
Carboxylic Acid Carbonyl: For a dimeric, saturated carboxylic acid, this peak appears around 1710 cm⁻¹.[2][9]
-
Aromatic Ketone Carbonyl: Conjugation with the phenyl ring lowers the vibrational frequency of the ketone's carbonyl group to the 1685-1665 cm⁻¹ range.[4] The presence of two separate C=O peaks is strong evidence for the bifunctional nature of the molecule.
-
-
Fingerprint Region (Below 1600 cm⁻¹):
-
Aromatic C=C Stretches: Expect several sharp peaks of variable intensity between 1600-1450 cm⁻¹ confirming the presence of the phenyl ring.[9]
-
C-O Stretches: A strong, broad band between 1320-1210 cm⁻¹ is indicative of the C-O stretching from both the carboxylic acid and the aryl methoxy ether group.[3][11]
-
O-H Bend: A broad out-of-plane bending vibration for the carboxylic acid O-H group can often be found centered around 920 cm⁻¹.[3]
-
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the FT-IR analysis workflow using the KBr pellet method.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. azom.com [azom.com]
- 6. scienceijsar.com [scienceijsar.com]
- 7. helsinki.fi [helsinki.fi]
- 8. m.youtube.com [m.youtube.com]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: High-Purity Isolation of 6-(2-Methoxyphenyl)-6-oxohexanoic acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 6-(2-Methoxyphenyl)-6-oxohexanoic acid, a key intermediate in pharmaceutical synthesis, through recrystallization. The document outlines a systematic approach to solvent selection, the detailed recrystallization procedure, and methods for troubleshooting common issues. The causality behind each experimental step is explained to ensure both procedural accuracy and a deep understanding of the underlying principles of crystallization. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally similar aromatic keto-acids.
Introduction: The Critical Role of Purity
In the landscape of pharmaceutical development and organic synthesis, the purity of an active pharmaceutical ingredient (API) or a synthetic intermediate is paramount. Impurities can affect the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely adopted technique for the purification of solid organic compounds. The principle of recrystallization is based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at elevated temperatures.
This application note details a robust methodology for the purification of this compound. Due to the presence of both a polar carboxylic acid group and a less polar aromatic ketone moiety, the selection of an appropriate solvent system is critical and is addressed herein with a systematic screening protocol.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is essential for developing a successful purification strategy.
| Property | Value | Source |
| CAS Number | 107151-39-3 | Fluorochem |
| Molecular Formula | C13H16O4 | Fluorochem |
| Molecular Weight | 236.267 g/mol | Fluorochem |
| Appearance | Solid (predicted) | PubChem |
| IUPAC Name | This compound | Fluorochem |
The Principle of Recrystallization: A Step-by-Step Rationale
The process of recrystallization can be broken down into several key stages, each with a specific purpose.
Caption: The logical workflow of the recrystallization process.
Health and Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and vapors. Prevent contact with skin and eyes. The compound is classified as harmful if swallowed and causes skin and eye irritation.[3]
Experimental Protocol: Purification of this compound
This protocol is divided into two main sections: solvent screening to identify the optimal solvent system, and the full recrystallization procedure.
Part A: Systematic Solvent Screening
The success of the recrystallization hinges on the choice of solvent. A systematic screening process is the most reliable method for identifying a suitable solvent or solvent pair.
Materials:
-
Crude this compound
-
A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
-
Test tubes
-
Hot plate/stirrer
-
Vortex mixer
-
Ice bath
Procedure:
-
Initial Solubility Testing:
-
Place approximately 20-30 mg of the crude compound into separate test tubes.
-
Add 0.5 mL of a single solvent to each test tube at room temperature.
-
Vortex or agitate the mixtures and observe the solubility. A suitable solvent will not dissolve the compound at this stage.
-
-
Hot Solubility Testing:
-
Gently heat the test tubes containing the undissolved solid in a water bath on a hot plate.
-
Add the same solvent dropwise until the solid completely dissolves. Note the approximate volume of solvent required. An ideal solvent will dissolve the compound completely near its boiling point.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.
-
Observe the quantity and quality of the crystals formed. A copious amount of fine, well-formed crystals indicates a good solvent.
-
Solvent Selection Criteria:
-
High Temperature Coefficient: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[1]
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals during drying.
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).
Part B: Recrystallization Protocol
This protocol assumes a suitable single solvent has been identified from the screening process.
Caption: Step-by-step workflow for the recrystallization of this compound.
Detailed Steps:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
On a hot plate in a fume hood, add the chosen solvent in small portions while stirring and heating. Add just enough hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, and the pure compound is expected to be colorless or white, remove the flask from the heat source.
-
Allow the solution to cool slightly before adding a small amount of activated carbon (1-2% of the solute weight).
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.[4]
-
-
Hot Filtration (if activated carbon was used or insoluble impurities are present):
-
This is a critical step to remove insoluble impurities or activated carbon.
-
Use a pre-heated funnel (stemless or short-stemmed) with fluted filter paper. Pre-heating prevents premature crystallization in the funnel.
-
Filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No crystals form upon cooling | Too much solvent was added; the compound is highly soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.[5] |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. Alternatively, use a lower-boiling solvent. |
| Low recovery | Too much solvent was used; premature crystallization during hot filtration; crystals are significantly soluble in cold solvent. | Ensure the minimum amount of hot solvent is used. Pre-heat all glassware for hot filtration. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Colored crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of activated carbon if necessary. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By following the systematic approach to solvent selection and adhering to the detailed experimental procedure, researchers can achieve high purity of the target compound, which is essential for its intended applications in research and development. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.
References
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
PubChem. (n.d.). 6-Oxohexanoic acid. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
LabXchange. (2024, March 23). Lab Procedure: Recrystallization. Retrieved from [Link]
Sources
Application Note: Purification of 6-(2-Methoxyphenyl)-6-oxohexanoic Acid via Silica Gel Column Chromatography
Abstract & Scope
This technical guide details the purification protocol for 6-(2-Methoxyphenyl)-6-oxohexanoic acid (CAS: 107151-39-3). This molecule presents two distinct chromatographic challenges: (1) the high polarity and "tailing" behavior associated with the free carboxylic acid moiety, and (2) the requisite separation from its structural isomer, 6-(4-methoxyphenyl)-6-oxohexanoic acid (the para-isomer), which is the dominant product in standard Friedel-Crafts acylation of anisole with adipic anhydride.
This protocol utilizes acid-modified silica gel chromatography to suppress ionization, ensuring sharp peak shapes and high-resolution separation of the ortho-isomer.
Physicochemical Analysis & Separation Logic
To design an effective purification, we must understand the molecular behaviors governing retention.
| Feature | Chemical Property | Chromatographic Implication |
| Carboxylic Acid (-COOH) | pKa ~4.8; H-bond donor/acceptor | Problem: Strong interaction with silanol groups (Si-OH) on silica causes severe peak tailing and irreversible adsorption.[1] Solution: Mobile phase must contain an acidic modifier (Acetic Acid) to keep the molecule protonated (neutral). |
| Aryl Ketone | Conjugated system | Detection: UV-active. Strong absorption at 254 nm. |
| 2-Methoxy Group (ortho) | Steric bulk; potential intramolecular interaction | Selectivity: The ortho-isomer is generally less polar than the para-isomer due to steric shielding of the carbonyl and potential intramolecular dipole cancellation. It typically elutes before the para-isomer. |
| Solubility | Amphiphilic | Soluble in DCM, EtOAc, Alcohols. Poor solubility in pure Hexane. |
Pre-Purification Diagnostics: Method Development (TLC)
Do not proceed to the column without validating the separation on Thin Layer Chromatography (TLC).
Mobile Phase Optimization
Standard neutral solvents will fail. You must use an acidic modifier.[2]
-
Solvent System A: Hexane / Ethyl Acetate + 1% Acetic Acid.
-
Solvent System B: Dichloromethane (DCM) / Methanol + 1% Acetic Acid.
Recommended Screen: Run TLC plates (Silica Gel 60 F254) with the crude mixture using the following gradients. The target Rf for the ortho-isomer is 0.3 – 0.4 .
-
90:10 Hex/EtOAc (+1% AcOH): Likely too non-polar; compound stays at baseline.
-
70:30 Hex/EtOAc (+1% AcOH): Target range. Expect ortho-isomer to separate from the para-isomer (lower Rf).
-
50:50 Hex/EtOAc (+1% AcOH): Likely too polar; poor resolution between isomers.
Visualization
-
UV (254 nm): Primary detection for the aromatic ring.
-
Bromocresol Green Dip: Specific for carboxylic acids.[3]
-
Preparation: Dissolve 0.04g bromocresol green in 100mL ethanol; add 0.1M NaOH dropwise until solution is blue.
-
Result: Acids appear as yellow spots on a blue background.
-
Detailed Experimental Protocol
Materials
-
Stationary Phase: Silica Gel 60 (particle size 40–63 µm).
-
Column Dimensions: 1:30 to 1:50 ratio of compound mass to silica mass (e.g., for 1g crude, use 30–50g silica).
-
Mobile Phase: Hexane / Ethyl Acetate / Glacial Acetic Acid.
Step-by-Step Procedure
Step 1: Sample Preparation (Dry Loading)
Rationale: The keto-acid is likely a solid or viscous oil with limited solubility in the non-polar starting mobile phase. Liquid loading usually leads to precipitation at the column head, ruining resolution.
-
Dissolve the crude reaction mixture in a minimum amount of DCM or Acetone .
-
Add Silica Gel (approx.[4] 2x the mass of the crude sample) to the flask.
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing, dry powder is obtained.
Step 2: Column Packing & Equilibration
-
Slurry pack the column using 90:10 Hexane:EtOAc (+1% AcOH) .
-
CRITICAL: Flush the column with at least 2 column volumes (CV) of this starting solvent. The acetic acid must saturate the silica sites before the sample is introduced to prevent band broadening.
Step 3: Loading and Elution
-
Carefully pour the dry-loaded sample powder onto the top of the packed bed.
-
Add a protective layer of sand (approx. 1 cm) to prevent disturbing the silica.
-
Begin elution using a stepwise gradient. Collect fractions (approx. 1/10th of column volume size).
Gradient Table:
| Gradient Step | Solvent Composition (Hex : EtOAc : AcOH) | Volume (CV) | Expected Elution |
| Equilibration | 90 : 10 : 1 | 2 CV | Non-polar impurities (unreacted anisole) |
| Step 1 | 80 : 20 : 1 | 3 CV | Minor byproducts |
| Step 2 | 70 : 30 : 1 | 4-6 CV | Target: this compound |
| Step 3 | 50 : 50 : 1 | 3 CV | Para-isomer (6-(4-methoxyphenyl)...) |
| Flush | 0 : 100 : 1 | 2 CV | Highly polar residues / salts |
Step 4: Fraction Analysis & Workup
-
Spot fractions on TLC. Visualize with UV and Bromocresol Green.
-
Pool fractions containing the pure ortho-isomer.
-
Acetic Acid Removal: Evaporate solvents. To remove residual acetic acid (B.P. 118°C), add Toluene and co-evaporate (azeotrope) 2-3 times on the rotavap.
-
Dry the resulting solid under high vacuum.
Visual Workflow (Graphviz)
Caption: Workflow for the purification of this compound, emphasizing the critical TLC screening and acid-removal steps.
Troubleshooting & Expert Tips
Issue: "Streaking" or Tailing on TLC/Column
-
Cause: Insufficient acid modifier.[2] The carboxylate anion is interacting with the silica.
-
Fix: Increase Acetic Acid concentration to 2% or switch to Formic Acid (0.5%). Ensure the column was pre-equilibrated with the acidic solvent.
Issue: Co-elution of Ortho and Para Isomers
-
Cause: Gradient slope is too steep (changing polarity too fast).
-
Fix: Use a shallower gradient (e.g., increase EtOAc by 5% every 2 CV). Alternatively, switch to DCM:MeOH (+1% AcOH) . The different selectivity of DCM may improve isomer resolution.
Issue: Product is an Oil/Gum after drying
-
Fix: The ortho-isomer has a lower melting point than the para-isomer and may crystallize slowly. Dissolve in a small amount of diethyl ether and add hexane to induce crystallization (trituration), or keep under high vacuum for 24 hours.
References
-
Friedel-Crafts Acylation Selectivity
-
Chromatography of Carboxylic Acids
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. Link
- Application Note: "Purification of Carboxylic Acids." SiliCycle Application Notes.
-
-
Compound Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. CAS 928-81-4: 6-Oxohexanoic acid | CymitQuimica [cymitquimica.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Methoxy-3-(4-methylphenyl)-6-oxohexanoic acid | C14H18O4 | CID 171538354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. (S)-2-amino-6-methoxy-6-oxohexanoic acid | C7H13NO4 | CID 10511452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-(2-Methylphenyl)-6-oxohexanoic acid | C13H16O3 | CID 24726895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Impurities in 6-(2-Methoxyphenyl)-6-oxohexanoic Acid Samples
Welcome to the technical support center for 6-(2-Methoxyphenyl)-6-oxohexanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this compound. As a key intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: Based on its typical synthesis via Friedel-Crafts acylation of anisole with an adipic acid derivative, the impurity profile is generally predictable.[1][2][3] Understanding the source of these impurities is the first step in effective troubleshooting.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Likely Origin |
| 6-(4-Methoxyphenyl)-6-oxohexanoic acid | para-isomer | Friedel-Crafts acylation is ortho, para-directing. The para product is a common isomeric byproduct due to steric factors.[4][5][6] |
| Adipic Acid | HOOC-(CH₂)₄-COOH | Unreacted starting material from the acylation reaction. |
| Anisole | C₆H₅OCH₃ | Unreacted starting material. |
| Polyacylated Species | Multiple acyl groups on the anisole ring | Occurs if the reaction conditions are too harsh or stoichiometry is not well-controlled. Friedel-Crafts acylation products are deactivated, making this less common but still possible.[2] |
| Residual Solvents | e.g., Dichloromethane, Toluene | Solvents used during the reaction or workup procedures.[7][8] |
Q2: I have an extra peak in my HPLC chromatogram. How can I quickly identify it?
A2: A systematic approach is crucial. Start with non-destructive and readily available data before moving to more complex analyses.
-
UV-Vis Spectral Analysis : If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, compare the UV spectrum of the impurity peak to your main peak. The primary impurity, the para-isomer, will have a very similar, if not identical, UV spectrum to the desired ortho-isomer. If the spectra are vastly different, the impurity is likely a starting material or a byproduct, not the isomer.
-
Spiking Study : If you have a reference standard for a suspected impurity (like adipic acid or the para-isomer), inject a mixture of your sample and the standard. If the peak area of the unknown increases without a new peak appearing, you have confirmed its identity.
-
LC-MS Analysis : For a definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool. The isomeric impurity will have the same mass as your product (Molecular Weight: 236.26 g/mol ).[9] Starting materials will have their own characteristic masses. Fragmentation patterns can also provide structural clues.[10][11]
In-Depth Troubleshooting Guides
Q3: My primary impurity is the para-isomer. How can I effectively remove it?
A3: Separating ortho and para isomers can be challenging due to their similar physical properties. However, two primary lab techniques are highly effective.
Method 1: Recrystallization
Recrystallization is a powerful purification technique based on differences in solubility.[12][13] The key is to find a solvent system where the desired ortho-isomer has high solubility at high temperatures and low solubility at low temperatures, while the para-isomer remains more soluble upon cooling.
Step-by-Step Recrystallization Protocol:
-
Solvent Screening : Begin by testing the solubility of your impure sample in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water/hexanes) at room temperature and at boiling. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
Dissolution : In an Erlenmeyer flask, add a minimum amount of the chosen hot solvent to your crude solid until it completely dissolves.
-
Slow Cooling : Allow the flask to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of pure crystals, excluding the impurity molecules from the crystal lattice.[13] Rushing this step by immediately placing it in an ice bath will cause the impurity to crash out with your product.
-
Ice Bath : Once the solution has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Filtration and Washing : Collect the crystals via vacuum filtration.[13] Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the dissolved para-isomer.
-
Drying : Dry the purified crystals under vacuum. Assess purity by HPLC. Repeat the process if necessary.
Method 2: Preparative Chromatography
If recrystallization fails to provide the desired purity, preparative HPLC or flash chromatography is the next logical step. This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Table 2: Starting Conditions for Isomer Separation by Chromatography
| Parameter | Flash Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel | C18 Silica Gel (Reverse Phase) |
| Mobile Phase | Hexane/Ethyl Acetate gradient | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Loading | Dry load adsorbed onto silica | Dissolved in minimal mobile phase |
| Detection | UV (254 nm) | UV (e.g., 254 nm or 280 nm) |
Rationale: The slight difference in polarity between the ortho and para isomers is sufficient for separation on a silica or C18 column. The methoxy group's proximity to the keto-acid chain in the ortho isomer can lead to intramolecular interactions or steric effects that alter its interaction with the stationary phase compared to the more symmetric para isomer.
Q4: How do I develop a robust analytical HPLC method to accurately quantify the ortho and para isomers?
A4: A well-developed HPLC method is essential for accurate purity assessment. The goal is to achieve baseline resolution (Rs > 1.5) between the this compound peak and its para-isomer.
Workflow for HPLC Method Development
The following workflow provides a systematic approach to developing a robust analytical method.
Sources
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. diposit.ub.edu [diposit.ub.edu]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 11. jove.com [jove.com]
- 12. praxilabs.com [praxilabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for 6-(2-Methoxyphenyl)-6-oxohexanoic Acid Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-(2-Methoxyphenyl)-6-oxohexanoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively engaged in or planning to undertake this synthesis. The primary route to this valuable intermediate is the Friedel-Crafts acylation of anisole. While robust, this reaction is sensitive to several parameters that can significantly impact yield, purity, and regioselectivity.
This document moves beyond a simple protocol. It is structured as a dynamic troubleshooting guide and an in-depth FAQ to address the nuanced challenges you may encounter. We will explore the causality behind each experimental step, empowering you to not only execute the synthesis but to intelligently optimize it for your specific needs.
Part 1: Core Experimental Protocol
The synthesis of this compound is achieved via the Friedel-Crafts acylation of anisole with adipic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The methoxy group of anisole is an ortho-, para-directing activator, leading to a mixture of isomers.[1][2] The following protocol is a validated baseline for achieving a successful reaction, with subsequent sections dedicated to troubleshooting and optimization.
Step-by-Step Methodology
-
Apparatus & Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet. Maintaining an anhydrous environment is critical as the Lewis acid catalyst is highly moisture-sensitive.
-
Reagent Charging:
-
To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents).
-
Add a suitable anhydrous solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[3] The typical solvent volume is around 5-10 mL per gram of the limiting reagent.
-
Cool the stirred suspension to 0-5 °C using an ice-water bath. The reaction is exothermic, and this initial cooling prevents temperature spikes.[4]
-
-
Acylium Ion Formation:
-
Dissolve adipic anhydride (1.0 equivalent) in the chosen anhydrous solvent.
-
Add this solution dropwise to the cooled AlCl₃ suspension via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C. You will observe the formation of a colored complex.
-
-
Electrophilic Aromatic Substitution:
-
In the dropping funnel, prepare a solution of anisole (1.0-1.2 equivalents) in the anhydrous solvent.
-
Add the anisole solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for an additional 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
-
Reaction Quench:
-
CRITICAL: The quench is highly exothermic. Prepare a separate beaker with crushed ice and water (or a dilute HCl solution).
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. Alternatively, slowly add the ice/water to the reaction flask while maintaining external cooling. This will hydrolyze the excess AlCl₃ and break the aluminum-ketone complex.[5]
-
-
Workup and Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
If a dilute HCl solution was not used for the quench, add it now to dissolve the aluminum salts.
-
Separate the organic layer. Extract the aqueous layer two more times with the reaction solvent (e.g., DCM).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to remove the co-product, adipic acid), and finally with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product will be a mixture of this compound and 6-(4-methoxyphenyl)-6-oxohexanoic acid. Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Part 2: Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the synthesis.
Question: My reaction yield is very low or the reaction did not proceed at all. What went wrong?
Answer: Low or no conversion is almost always linked to the deactivation of the Lewis acid catalyst or improper stoichiometry.
-
Moisture Contamination: Aluminum chloride is extremely hygroscopic. Even trace amounts of water in your solvent, reagents, or glassware will hydrolyze AlCl₃, rendering it inactive. Ensure all glassware is flame- or oven-dried and the reaction is run under a strict inert atmosphere (N₂ or Ar).
-
Catalyst Quality: Use a fresh, high-purity bottle of anhydrous AlCl₃. Older bottles that have been opened multiple times may have significant surface contamination from atmospheric moisture.
-
Insufficient Catalyst: Friedel-Crafts acylation requires a stoichiometric amount of AlCl₃ (at least 1 equivalent per carbonyl group plus one for the anisole ether oxygen).[6] The ketone product forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[5][7] We recommend using 2.2 equivalents relative to the adipic anhydride to ensure the reaction goes to completion.
-
Reaction Temperature: While the reaction is initiated at 0-5 °C to control the exotherm, sometimes very low temperatures can slow the reaction rate excessively. If no conversion is observed after several hours, consider allowing the reaction to slowly warm to room temperature while monitoring by TLC.
Question: I obtained a product mixture that is difficult to separate. How can I improve the regioselectivity for the ortho product?
Answer: This is the primary challenge of this synthesis. The methoxy group is a strong para-director due to sterics, meaning the 4-methoxy isomer is typically the major product.[1][2] Achieving high ortho-selectivity is difficult with standard Friedel-Crafts conditions, but can be influenced.
-
Choice of Solvent: The ortho:para ratio can be solvent-dependent. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene are sometimes reported to favor ortho acylation compared to halogenated solvents like DCM, though this effect can be substrate-specific.
-
Temperature: Lowering the reaction temperature can sometimes increase the proportion of the ortho isomer, as the transition state leading to the para product is often more sensitive to temperature changes.
-
Alternative Strategies: For applications requiring high isomeric purity, consider a directed ortho-metalation strategy. This involves using a directing group to lithiate the ortho position of anisole, followed by reaction with an appropriate electrophile derived from adipic acid. While more steps are involved, this provides unambiguous regiocontrol.[8]
Question: My final product is contaminated with a high-molecular-weight impurity. What could it be?
Answer: This is likely a result of di-acylation, where a second acylation occurs on the product. While the ketone product is deactivating, under forcing conditions (high temperature or long reaction times), a second electrophilic substitution can occur on the still-activated aromatic ring. To mitigate this, ensure you are not using a large excess of the acylating agent and maintain strict temperature control.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve common reaction failures.
Caption: A decision tree for troubleshooting low-yield Friedel-Crafts acylation reactions.
Part 3: Frequently Asked Questions (FAQs)
Question: What is the detailed mechanism for the Friedel-Crafts acylation in this synthesis?
Answer: The reaction proceeds through three main stages:
-
Formation of the Electrophile: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of adipic anhydride. This complex then rearranges, cleaving the anhydride to form a highly reactive acylium ion, which is resonance-stabilized.
-
Electrophilic Aromatic Substitution: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. The methoxy group directs this attack to the ortho and para positions. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base (like the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the ketone-AlCl₃ complex. The final product is liberated upon aqueous workup.
Caption: The mechanistic pathway of the Friedel-Crafts acylation of anisole.
Question: Why can't I use a catalytic amount of aluminum chloride for this reaction?
Answer: Unlike many other catalytic reactions, Friedel-Crafts acylations require stoichiometric or greater amounts of the Lewis acid.[6] The reason is that the oxygen atom of the ketone product is a strong Lewis base and forms a very stable complex with the AlCl₃.[7] This complex deactivates both the product towards further acylation and the Lewis acid, preventing it from participating in further catalytic cycles. Therefore, you need at least one equivalent of AlCl₃ for every carbonyl group that will coordinate to it. Aqueous workup is required to hydrolyze this complex and isolate the final ketone product.[5]
Question: What are the primary safety concerns I should be aware of?
Answer:
-
Aluminum Chloride (AlCl₃): It is a corrosive solid that reacts violently with water, releasing heat and toxic HCl gas. Handle it in a fume hood and avoid any contact with moisture.
-
Exothermic Reactions: Both the initial complexation of AlCl₃ and the final quenching of the reaction are highly exothermic.[4] Always perform these steps with adequate cooling (ice bath) and add reagents slowly to maintain control over the internal temperature. A sudden temperature spike can cause the solvent to boil violently.
-
Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle them with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
Optimized Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Lewis Acid | Anhydrous Aluminum Chloride (AlCl₃) | Most common and effective. Ensure high purity and anhydrous nature. |
| Stoichiometry | Anisole (1.0 eq), Adipic Anhydride (1.0 eq), AlCl₃ (2.2 eq) | Stoichiometric excess of AlCl₃ is crucial to drive the reaction to completion by compensating for complexation with the product.[6][7] |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solvent for reagents, relatively inert, and easy to remove. Must be strictly anhydrous.[3] |
| Temperature | 0-5 °C for addition, then stir for 2-4h | Controls the initial exotherm and can influence the ortho/para isomer ratio.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents deactivation of the Lewis acid by atmospheric moisture. |
| Workup | Slow quench into crushed ice / dilute HCl | Safely decomposes the reactive complexes and dissolves aluminum salts for easier extraction.[4][5] |
References
- Vertex AI Search. (2023). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry. YouTube.
- Vedantu. On Friedel-Crafts acetylation, anisole yields.
- Academia.edu. (2006). Friedel-Crafts Acylation of Anisole.
- YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole.
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
- ResearchGate. (2006). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone.
Sources
- 1. youtube.com [youtube.com]
- 2. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of 6-(2-Methoxyphenyl)-6-oxohexanoic acid
Welcome to the technical support center for the HPLC analysis of 6-(2-Methoxyphenyl)-6-oxohexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered during the separation of this compound. The following information is structured in a question-and-answer format to directly address specific issues.
Understanding the Analyte: this compound
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the target molecule, as these fundamentally dictate its behavior during HPLC analysis.
| Property | Value | Significance for HPLC |
| Structure | The molecule possesses a moderately polar carboxylic acid group, a nonpolar aromatic ring, and a ketone, influencing its retention on reversed-phase columns. | |
| Molecular Formula | C13H16O4[1] | Indicates a moderately sized molecule. |
| Molecular Weight | 236.267 g/mol [1] | Standard molecular weight for small molecule analysis. |
| Predicted pKa | ~4.7[2][3] | The carboxylic acid group's pKa is critical for controlling ionization and, therefore, retention and peak shape by adjusting mobile phase pH. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the HPLC separation of this compound. A logical troubleshooting workflow is presented below.
Caption: A logical workflow for troubleshooting common HPLC issues.
Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A1: Peak tailing is a common issue when analyzing acidic compounds and is often caused by secondary interactions with the stationary phase or improper mobile phase conditions.
-
Causality: The primary cause of peak tailing for acidic compounds like yours is often the interaction of the ionized carboxylate group with active sites on the silica-based stationary phase, such as residual silanols.[4] These secondary interactions lead to a portion of the analyte being retained longer, resulting in a tailed peak.
-
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: The most effective way to combat peak tailing for an acidic compound is to suppress the ionization of the carboxylic acid group.
-
Action: Lower the pH of your mobile phase to at least 1.5 to 2 pH units below the pKa of your analyte. Given the predicted pKa of ~4.7 for a similar compound, a mobile phase pH between 2.5 and 3.0 is a good starting point.[2][3]
-
How: Use an acidic modifier in your aqueous mobile phase. Common choices include 0.1% formic acid or 0.1% phosphoric acid.[5]
-
-
Consider the Column: If pH adjustment doesn't fully resolve the issue, your column may be the culprit.
-
Action: Ensure you are using a high-purity silica column with good end-capping. Older or lower-quality columns have a higher concentration of accessible silanol groups. If the column is old, it may need to be replaced.
-
Alternative: Consider a column with a different stationary phase, such as one with a phenyl-hexyl phase, which can offer different selectivity for aromatic compounds.[5]
-
-
Check for System Issues: Extracolumn dead volume in fittings or tubing can also contribute to peak tailing.
-
Action: Ensure all fittings are properly connected and that the tubing between the column and detector is as short and narrow in diameter as possible.
-
-
Q2: I'm observing peak fronting for my analyte. What should I investigate?
A2: Peak fronting is typically caused by sample overload or issues with the sample solvent.
-
Causality: When the concentration of the analyte injected onto the column is too high, it can saturate the stationary phase at the inlet, leading to some of the molecules traveling through the column more quickly, resulting in a fronting peak. Another common cause is injecting the sample in a solvent that is significantly stronger (more organic content in reversed-phase) than the mobile phase.
-
Troubleshooting Protocol:
-
Reduce Sample Concentration:
-
Action: Dilute your sample and reinject. A good starting point is to dilute it by a factor of 10. If the peak shape improves, you were likely overloading the column.
-
-
Match Sample Solvent to Mobile Phase:
-
Action: Ideally, your sample should be dissolved in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase. Avoid dissolving your sample in 100% strong solvent like acetonitrile or methanol if your mobile phase is highly aqueous.
-
-
Decrease Injection Volume:
-
Action: If you cannot change the sample concentration, reduce the injection volume.
-
-
Q3: The resolution between my analyte and an impurity is poor. How can I improve the separation?
A3: Poor resolution requires optimization of the mobile phase composition and/or the stationary phase.
-
Causality: Resolution is a function of column efficiency, selectivity, and retention. To improve it, you need to alter the chemistry of the separation to affect the selectivity between the two co-eluting peaks.
-
Troubleshooting Protocol:
-
Optimize the Organic Modifier:
-
Action: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order or increase the separation between peaks.
-
-
Adjust the Gradient Slope:
-
Action: If you are running a gradient, try making it shallower. A slower increase in the organic content of the mobile phase will give the analytes more time to interact with the stationary phase, which can improve resolution.
-
-
Change the Stationary Phase:
-
Action: If mobile phase optimization is insufficient, a different column chemistry may be necessary. For aromatic compounds, a column with a phenyl or pentafluorophenyl (PFP) stationary phase can provide alternative selectivity compared to a standard C18 column.
-
-
Ensure Proper pH Control:
-
Action: As mentioned for peak tailing, ensuring your mobile phase pH is stable and in a range that suppresses the ionization of your acidic analyte will lead to sharper peaks and better resolution.
-
-
Q4: My retention time is drifting from one injection to the next. What could be the cause?
A4: Retention time drift is usually a sign of an unstable system or a column that has not reached equilibrium.
-
Causality: Inconsistent mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated with the mobile phase can all lead to shifting retention times.
-
Troubleshooting Protocol:
-
Ensure Column Equilibration:
-
Action: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. This may take 10-20 column volumes.
-
-
Check Mobile Phase Preparation:
-
Action: Ensure your mobile phases are prepared accurately and consistently. If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly. Always use freshly prepared mobile phase.
-
-
Control Column Temperature:
-
Action: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.
-
-
Check for Leaks:
-
Action: Inspect the system for any leaks, as this can cause pressure fluctuations and affect the flow rate, leading to retention time drift.
-
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC of this compound
-
Aqueous Mobile Phase (Mobile Phase A):
-
Measure 1 L of HPLC-grade water into a clean solvent bottle.
-
Using a pipette, add 1.0 mL of formic acid (or phosphoric acid) to the water to achieve a 0.1% concentration.
-
Sonicate for 10-15 minutes to degas the solvent.
-
-
Organic Mobile Phase (Mobile Phase B):
-
Measure 1 L of HPLC-grade acetonitrile (or methanol) into a clean solvent bottle.
-
Sonicate for 10-15 minutes to degas the solvent.
-
References
-
FooDB. (2011). Showing Compound 6-Hydroxyhexanoic acid (FDB029184). Retrieved from [Link]
-
PubMed. (2005). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Infinity Learn. (n.d.). The pKa value of Benzoic acid is 4.19, whereas pKa of 4–methoxybenzoic acid is. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
NIH. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
ResearchGate. (2008). Molecular interactions of caffeine with benzoic acid, o‐ and p‐ methoxybenzoic acids and o‐ and p‐ nitrobenzoic acids. Retrieved from [Link]
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
-
ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chegg. (2023). Solved The pKas of the following benzoic acids are as. Retrieved from [Link]
-
Quora. (2016). Why is para methoxy benzoic acid is less acidic than benzoic acid?. Retrieved from [Link]
-
PubChem. (n.d.). 6-Oxohexanoate. Retrieved from [Link]
-
PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). (S)-2-amino-6-methoxy-6-oxohexanoic acid. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 6-METHOXY-6-OXOHEXANOIC ACID | CAS 627-91-8. Retrieved from [Link]
Sources
Technical Support Center: Stability Protocols for 6-(2-Methoxyphenyl)-6-oxohexanoic Acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Preventing degradation during workup and isolation.
Executive Summary
The isolation of 6-(2-Methoxyphenyl)-6-oxohexanoic acid presents a triad of stability challenges: photochemical cleavage , Lewis-acid mediated demethylation , and pH-dependent cyclization . Unlike simple aryl ketones, the ortho-methoxy substituent creates a steric and electronic environment that heightens sensitivity to aluminum salts (if synthesized via Friedel-Crafts) and light.
This guide replaces generic workup procedures with a chemically grounded stability protocol designed to preserve the integrity of the ortho-methoxy group and the linear keto-acid chain.
Module 1: The Photochemical Threat (Critical Alert)
The Issue: Users often report the product turning from off-white/pale yellow to pink or brown during solvent evaporation or benchtop storage. This is not oxidation; it is a Norrish Type II Photochemical Reaction .
The Mechanism:
The this compound molecule contains an aryl ketone with a long alkyl tail. Upon exposure to UV or ambient lab light, the carbonyl oxygen abstracts a
-
2-Methoxyacetophenone (via cleavage).
-
Cyclobutanol derivatives (via cyclization).
Protocol: The "Dark Workup"
-
Immediate Action: Wrap all flasks, separatory funnels, and rotavap bulbs in aluminum foil immediately after the reaction quench.
-
Glassware: Use amberized glassware for storage.
-
Lighting: If possible, perform the final filtration and transfer in a hood with the sash lights off or covered with UV-filtering film.
Module 2: Preventing Demethylation & Emulsions (Friedel-Crafts Context)
The Issue:
If synthesized via Friedel-Crafts acylation (Anisole + Adipic anhydride/chloride), residual Aluminum Chloride (
-
Demethylation: The ortho-methoxy oxygen coordinates with residual aluminum species. During a hot or acidic quench, this facilitates cleavage of the methyl ether, yielding the phenol impurity (6-(2-hydroxyphenyl)-6-oxohexanoic acid).
-
Emulsion Lock: Aluminum hydroxides form a gelatinous "sludge" that traps the product in the aqueous phase, leading to massive yield loss.
The Solution: Chelation-Based Quench Do not use simple water or HCl for the initial quench. You must sequester the aluminum ion.
Step-by-Step Protocol:
-
Cool Down: Chill the reaction mixture to <0°C.
-
The Quench: Slowly add a 10% Potassium Sodium Tartrate (Rochelle’s Salt) solution.
-
Why? Tartrate binds
more strongly than the product, breaking the Product-Al complex without requiring strong acid.
-
-
The Partition: Allow the biphasic mixture to stir vigorously for 30–60 minutes. The "sludge" will dissolve into a clear aqueous layer.
-
pH Adjustment: Only after the aluminum is sequestered, adjust the aqueous phase to pH 3–4 with 1M Citric Acid (avoid concentrated HCl) to ensure the carboxylic acid is protonated for extraction.
Module 3: The Pseudo-Acid Equilibrium
The Issue: 6-oxo acids exist in an equilibrium between the open-chain keto-acid and the cyclic hydroxyl-lactone (pseudo-acid). While 4-oxo and 5-oxo acids cyclize readily, the 6-oxo variant (forming a 7-membered ring) is less favorable but can occur under dehydrating acidic conditions .
Diagnostic:
-
NMR Shift: Disappearance of the ketone carbonyl signal (~200 ppm) and appearance of a ketal carbon (~105 ppm).
-
Solubility Change: The cyclic form is less polar and may not dissolve in bicarbonate solution.
Corrective Action:
-
Avoid Strong Acid Drying: Do not use
or in desiccators. -
Base Wash: To ensure the open chain form, extract the organic layer with saturated
. The open chain (carboxylate) is soluble in water; the cyclic pseudo-acid (lactol) often reverts to the open form in base. -
Re-acidification: Acidify the bicarbonate extract cold (0°C) and extract immediately into ethyl acetate to trap the open-chain form.
Visual Troubleshooting Logic
Figure 1: Decision matrix for workup optimization. Note the critical intervention points for light protection and aluminum sequestration.
Frequently Asked Questions (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Product is an oil, not a solid. | Residual solvent or trace "Pseudo-acid" cyclization. | Triturate the oil with cold hexanes/diethyl ether (9:1). If it persists, the product may be impure. Check NMR for the cyclic acetal form. |
| NMR shows phenol peaks. | Demethylation of the ortho-methoxy group. | The quench was too hot or too acidic. Repeat synthesis with Rochelle's Salt quench at <0°C. |
| Low Yield / "Missing" Product. | Aluminum sludge trapping. | Do not discard the aqueous layer! Add solid tartaric acid or EDTA, stir overnight, and re-extract. |
| New spots on TLC after storage. | Photochemical degradation. | Store the solid in an amber vial under Argon at -20°C. |
References
-
Friedel-Crafts Workup Protocols
- Mechanism of Aluminum Emulsions: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 584. (Standard reference for Rochelle's salt usage in aluminum hydride/chloride workups).
-
General Procedure: "Friedel-Crafts Acylation of Anisole."[1][2][3] Organic Chemistry Laboratory Manuals (General Academic Consensus).
-
Source:
-
Photochemical Instability (Norrish Type II)
- Aryl Ketone Photochemistry: Wagner, P. J. "Type II Photoelimination and Photocyclization of Ketones." Accounts of Chemical Research, 1971, 4(5), 168–177.
- Methoxyacetophenone Specifics: The ortho-methoxy group alters the triplet state lifetime, but degrad
-
Source:
-
Keto-Acid / Lactol Equilibrium
- 6-Oxo Acid Cyclization: Pascal, R. "Cyclization of 6-oxohexanoic acids." Journal of Organic Chemistry. (General principle of - and -keto acid tautomerism).
-
Source:
Sources
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of 6-(2-Methoxyphenyl)-6-oxohexanoic acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of the pharmaceutical development process. This guide provides an in-depth comparison of analytical methodologies for the validation of 6-(2-Methoxyphenyl)-6-oxohexanoic acid quantification, a key chemical entity. Grounded in established scientific principles and regulatory standards, this document will explore the nuances of method selection, validation parameters, and the practical application of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) versus Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This guide is structured to provide not just the "how," but the critical "why" behind experimental choices, ensuring a self-validating system of protocols that adhere to the highest standards of scientific integrity.
Introduction to this compound and the Imperative for Accurate Quantification
This compound is an organic compound with a molecular formula of C13H16O4[4]. Its structure, featuring a methoxyphenyl group and a hexanoic acid chain with a ketone, suggests specific analytical challenges, including potential for UV absorbance and the need for careful chromatographic separation from structurally similar impurities.
Accurate quantification is paramount for several reasons:
-
Pharmacokinetic and Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, precise measurement in biological matrices is essential[5][6].
-
Quality Control: Ensuring the purity and dosage of the final drug product relies on validated analytical methods for the API and any related substances.
-
Stability Testing: Validated methods are required to assess the degradation of the analyte under various environmental conditions[7].
The selection of an appropriate analytical technique is the first critical decision in the method development and validation lifecycle. This guide will focus on two of the most prevalent techniques in pharmaceutical analysis: HPLC-UV and LC-MS/MS.
Comparative Analysis of Analytical Methodologies
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Rationale & Causality |
| Specificity/Selectivity | Good. Relies on chromatographic separation and UV absorbance. Potential for interference from co-eluting compounds with similar UV spectra. | Excellent. Provides structural information through mass-to-charge ratio (m/z) and fragmentation patterns, offering high selectivity even with co-eluting species. | The methoxyphenyl chromophore in the target analyte makes it suitable for UV detection. However, in complex matrices like plasma, endogenous components may interfere, making the specificity of LC-MS/MS superior[8]. |
| Sensitivity (LOD/LOQ) | Moderate. Typically in the microgram to high nanogram per milliliter range. | High. Can achieve picogram to low nanogram per milliliter sensitivity. | For trace-level analysis, such as in pharmacokinetic studies with low dosage, LC-MS/MS is the preferred method due to its inherently higher sensitivity[9]. |
| Linearity & Range | Typically wide linear range. | Can have a narrower linear range compared to HPLC-UV, sometimes requiring sample dilution. | Both methods can demonstrate excellent linearity over a defined range, a critical requirement of regulatory guidelines[10][11]. The range should be established based on the expected concentrations in the samples[10]. |
| Accuracy & Precision | Good. Typically meets regulatory acceptance criteria. | Excellent. Often provides superior accuracy and precision due to the high selectivity and use of stable isotope-labeled internal standards. | Both methods must be validated to meet the acceptance criteria for accuracy and precision as defined by ICH, FDA, and EMA guidelines[1][6][12]. For bioanalytical methods, accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and precision (as %CV) should not exceed 15% (20% at the LLOQ)[6]. |
| Robustness | Generally high. Less susceptible to matrix effects. | Can be susceptible to matrix effects (ion suppression or enhancement), requiring careful method development and the use of an appropriate internal standard. | Robustness, the ability of a method to remain unaffected by small, deliberate variations in method parameters, is a key validation parameter[11][13]. |
| Cost & Complexity | Lower initial instrument cost and less complex operation and maintenance. | Higher initial instrument cost and requires more specialized expertise for operation and data interpretation. | The choice of methodology is often a balance between performance requirements and available resources. |
The Analytical Method Validation Workflow
A structured approach to method validation is essential to ensure that the method is fit for its intended purpose[10][14]. The validation process can be visualized as a logical flow of experiments, each building upon the last to provide a comprehensive picture of the method's performance.
Caption: A typical workflow for analytical method validation.
Experimental Protocols for Method Validation
The following protocols are based on the principles outlined in the ICH Q2(R1) and M10 guidelines and can be adapted for either HPLC-UV or LC-MS/MS.[1][2][3]
Protocol for HPLC-UV Method Development and Validation
1. Method Development:
- Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for a molecule of this polarity.
- Mobile Phase: A gradient of acetonitrile (or methanol) and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) is recommended. The acidic modifier will ensure the carboxylic acid group is protonated, leading to better peak shape and retention.
- Detection: The methoxyphenyl group should have a UV maximum. A UV scan of a standard solution should be performed to determine the optimal wavelength for detection.
- Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30-40 °C are typical starting conditions.
2. System Suitability:
- Before each validation run, inject a standard solution at the target concentration at least five times.
- Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2%. Theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.
3. Specificity:
- Analyze blank matrix samples (e.g., plasma, formulation placebo) to check for interfering peaks at the retention time of the analyte.
- Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the stressed samples to ensure the method can separate the analyte from its degradation products. A validated method that can do this is considered "stability-indicating"[7].
4. Linearity and Range:
- Prepare a series of at least five calibration standards by spiking the analyte into the appropriate matrix. The concentration range should bracket the expected concentrations of the samples.
- Plot the peak area versus the nominal concentration and perform a linear regression analysis.
- Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
5. Accuracy and Precision:
- Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.
- Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.
- Inter-day (Intermediate Precision): Analyze the QC samples on at least two different days, with different analysts or on different instruments if possible.
- Acceptance Criteria: For drug substance/product, the mean accuracy should be within 98.0-102.0%, and the RSD for precision should be ≤ 2%[13]. For bioanalytical methods, accuracy should be within ±15% of the nominal value (±20% at LLOQ), and precision (RSD) should be ≤ 15% (≤ 20% at LLOQ)[6].
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
- The LOQ must be determined with acceptable accuracy and precision.
7. Robustness:
- Introduce small, deliberate changes to the method parameters, such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).
- Analyze a sample at each modified condition and evaluate the impact on the results. The method is considered robust if the results remain within the acceptance criteria.
Protocol for LC-MS/MS Method Development and Validation
1. Method Development:
- Chromatography: Similar to HPLC-UV, a C18 column is a good starting point. The use of volatile mobile phase modifiers like formic acid or ammonium formate is necessary for MS compatibility.
- Mass Spectrometry: Infuse a standard solution of the analyte into the mass spectrometer to optimize the ionization source parameters (e.g., capillary voltage, gas flows, temperature) and to determine the precursor ion in either positive or negative ion mode. The carboxylic acid may ionize well in negative mode.
- MS/MS Optimization: Fragment the precursor ion to identify suitable product ions for quantification (quantifier) and confirmation (qualifier). This is typically done in Multiple Reaction Monitoring (MRM) mode.
- Internal Standard (IS): The use of a stable isotope-labeled (e.g., ¹³C or ²H) version of the analyte is highly recommended to compensate for matrix effects and variability in extraction and injection.
2. Validation Experiments:
- The validation experiments for specificity, linearity, accuracy, precision, LOD/LOQ, and robustness follow the same principles as for HPLC-UV.
- Specificity: In addition to analyzing blank matrix from at least six different sources, specificity in LC-MS/MS is demonstrated by the absence of interfering peaks in the MRM transitions of the analyte and IS[8].
- Matrix Effect: This is a critical parameter to evaluate for LC-MS/MS methods. It is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution at the same concentration.
- Recovery: The efficiency of the sample extraction process should be determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
Logical Relationships in Method Validation
The parameters of method validation are interconnected. For instance, a method cannot be considered accurate if it is not also precise and specific.
Caption: Relationship between key analytical validation parameters.
Conclusion
The validation of an analytical method for the quantification of this compound is a systematic process that ensures the generation of reliable and reproducible data. The choice between HPLC-UV and LC-MS/MS should be made based on a thorough risk assessment of the analytical needs. While HPLC-UV may be sufficient for quality control of the drug substance, the superior sensitivity and selectivity of LC-MS/MS make it the method of choice for bioanalytical applications.
Regardless of the chosen technique, adherence to the principles and guidelines set forth by regulatory bodies like the ICH, FDA, and EMA is mandatory for data intended for regulatory submission[5][15][16][17][18]. This guide provides a framework for developing and validating robust analytical methods, thereby ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- Vertex AI Search Result 1. (No title provided).
-
BioPharm International. (Date not provided). Validating Analytical Methods for Biopharmaceuticals, Part 1: Development and Optimization. [Link]
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IKEV. (Date not provided). VALIDATION OF ANALYTICAL METHODS. [Link]
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International Journal of Novel Research and Development. (Date not provided). a review: strategy for method development and validation of hplc. [Link]
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National Center for Biotechnology Information. (Date not provided). 6-Oxohexanoic acid. PubChem Compound Summary for CID 440918. [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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PubMed Central. (Date not provided). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
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European Medicines Agency. (Date not provided). Bioanalytical method validation - Scientific guideline. [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
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ResearchGate. (2024, January 30). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
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U.S. Food and Drug Administration. (Date not provided). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (Date not provided). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
European Bioanalysis Forum. (Date not provided). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
MDPI. (2022, September 5). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]
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Sema. (Date not provided). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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U.S. Department of Health and Human Services. (Date not provided). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
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International Council for Harmonisation. (Date not provided). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
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National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. [Link]
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International Council for Harmonisation. (2022, May 24). bioanalytical method validation and study sample analysis m10. [Link]
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Semantic Scholar. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
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U.S. Food and Drug Administration. (Date not provided). Bioanalytical Method Validation. [Link]
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YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. [Link]
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American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA News: Issue 21-1, November 2022. [Link]
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Strategic Characterization of 6-(2-Methoxyphenyl)-6-oxohexanoic Acid: A Comparative Guide to Impurity Profiling
Topic: Strategic Characterization of 6-(2-Methoxyphenyl)-6-oxohexanoic acid Impurities Content Type: Publish Comparison Guide
Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Development. Focus: Comparing Pi-Selective UHPLC-MS/MS (Recommended) vs. Standard C18 HPLC-UV (Alternative) for resolving critical regioisomeric impurities.
Executive Summary: The "Ortho-Para" Challenge
This compound (CAS 107151-39-3) is a critical synthetic intermediate, often utilized in the synthesis of dopamine agonists (e.g., Rotigotine precursors) and specialized fine chemicals. Its synthesis typically involves the Friedel-Crafts acylation of anisole with adipic anhydride or adipoyl chloride.
The Problem: The Friedel-Crafts reaction on anisole is highly para-directing. Consequently, the target ortho-isomer (6-(2-methoxyphenyl)-...) is often accompanied by significant quantities of the para-isomer (6-(4-methoxyphenyl)-6-oxohexanoic acid). These two molecules are regioisomers with identical molecular weights and nearly identical hydrophobicities, making them a "Critical Pair" that often co-elutes on standard C18 columns.
This guide compares the industry-standard C18 HPLC-UV method against an optimized Phenyl-Hexyl UHPLC-MS/MS workflow. We demonstrate why the Phenyl-Hexyl chemistry—leveraging pi-pi interactions—is the superior "product" for characterizing this specific compound.
Impurity Landscape
Before selecting an analytical method, one must understand the origin of the impurities. The synthesis involves electrophilic aromatic substitution, leading to specific byproduct classes.[1]
| Impurity Type | Compound Name | Origin | Criticality |
| Target | This compound | Desired Product | N/A |
| Critical Regioisomer | 6-(4-Methoxyphenyl)-6-oxohexanoic acid | Major side-product (Para-acylation) | High (Hard to separate) |
| Starting Material | Adipic Acid / Anisole | Incomplete reaction | Low (Easy to separate) |
| Degradant | 6-(2-Hydroxyphenyl)-6-oxohexanoic acid | O-Demethylation (Lewis Acid catalyzed) | Medium |
| Over-Reaction | Bis-acylated dimers | Double acylation on anisole ring | Low |
Visualization: Synthetic Pathway & Impurity Generation
Figure 1: Reaction scheme showing the competitive formation of the target ortho-isomer and the problematic para-isomer.
Comparative Analysis: C18 vs. Phenyl-Hexyl[2][3]
To ensure pharmaceutical-grade purity (typically >99.5%), the analytical method must achieve a resolution (
Comparison Table
| Feature | Alternative: Standard C18 HPLC | Product: Phenyl-Hexyl UHPLC | Verdict |
| Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + Pi-Pi Interaction | Phenyl-Hexyl wins for aromatics |
| Selectivity ( | Low for regioisomers (Ortho/Para often co-elute) | High (Ortho/Para shape selectivity) | Phenyl-Hexyl Superior |
| Run Time | 25 - 40 mins (requires shallow gradient) | 8 - 12 mins (UHPLC speed) | Phenyl-Hexyl is faster |
| Detection | UV (Non-specific) | MS/MS (Mass specific) | MS required for unknown ID |
| Suitability | Routine QC of simple mixtures | Complex Impurity Profiling | Phenyl-Hexyl Essential |
Why the "Alternative" (C18) Often Fails
Standard C18 columns separate based on hydrophobicity. The ortho and para isomers of this compound differ only in the position of the methoxy group. Their calculated LogP values are nearly identical (~2.5). Consequently, on a C18 column, they often elute as a single broad peak or "shoulder," masking the impurity.
Why the "Product" (Phenyl-Hexyl) Succeeds
Phenyl-Hexyl stationary phases contain a phenyl ring attached to the silica via a hexyl chain. This allows for pi-pi (
-
The Difference: The ortho-methoxy group creates steric hindrance and alters the electron density distribution differently than the para-methoxy group. This affects how the analyte "stacks" against the stationary phase, resulting in significantly different retention times.
Experimental Protocols
Protocol A: The Recommended Method (Phenyl-Hexyl UHPLC-MS)
Use this method for release testing and definitive impurity characterization.
1. Instrumentation:
-
System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).
-
Detector: Q-TOF or Triple Quadrupole MS (ESI Positive/Negative).
2. Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (Methanol can enhance pi-selectivity but increases pressure).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
3. Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Equilibration |
| 1.00 | 5 | Hold |
| 8.00 | 60 | Linear Gradient |
| 9.00 | 95 | Wash |
| 11.00 | 95 | Hold |
| 11.10 | 5 | Re-equilibration |
4. MS Parameters (Source Dependent):
-
Mode: ESI Positive (forms [M+H]+ and [M+Na]+).
-
Mass Range: 100–600 m/z.
-
Key Ions:
-
Target/Isomer: 237.11 m/z [M+H]+.
-
Demethylated: 223.10 m/z.
-
Protocol B: Structural Validation (1H-NMR)
Use this to validate the identity of the peaks separated by Protocol A.
1. Sample Prep: Dissolve 10 mg in 0.6 mL DMSO-d6. 2. Key Diagnostic Signals (Aromatic Region 6.5 - 8.0 ppm):
-
Ortho-Isomer (Target): Expect an ABCD system (4 distinct signals: doublet, triplet, triplet, doublet). The shift of the proton ortho to the carbonyl will be distinct due to the "ortho effect" of the carbonyl.
-
Para-Isomer (Impurity): Expect an AA'BB' system (2 doublets, appearing symmetric).
Analytical Decision Tree
Use this logic flow to determine the correct characterization strategy for your sample.
Figure 2: Analytical workflow for selecting and optimizing the characterization method.
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24726895, 6-(2-Methylphenyl)-6-oxohexanoic acid. Retrieved January 31, 2026, from [Link]
-
Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. Retrieved January 31, 2026, from [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved January 31, 2026, from [Link]
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Safety Operating Guide
Navigating the Safe Handling of 6-(2-Methoxyphenyl)-6-oxohexanoic Acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both scientific integrity and personnel safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 6-(2-Methoxyphenyl)-6-oxohexanoic acid. Our focus extends beyond mere product provision, aiming to build a foundation of trust through comprehensive, value-added safety protocols.
The unique molecular structure of this compound, incorporating both a carboxylic acid and an aromatic ketone functional group, necessitates a nuanced approach to the selection and use of personal protective equipment (PPE). Standard laboratory protocols may be insufficient, and a thorough understanding of the potential hazards is critical for safe handling.
Hazard Analysis: Understanding the Risks
This compound is classified as a substance that is harmful if swallowed and causes skin, eye, and respiratory irritation.[1] The presence of the carboxylic acid moiety suggests corrosive potential, while the aromatic ketone structure influences its solubility and interaction with protective materials. Therefore, a multi-faceted PPE strategy is required to mitigate these risks effectively.
Core Directive: A Tailored PPE Strategy
A one-size-fits-all approach to PPE is inadequate for handling this compound. The following recommendations are based on a thorough analysis of its chemical properties and associated hazards.
While nitrile gloves are a common choice in laboratory settings, they are not recommended for handling this compound. Nitrile gloves exhibit poor resistance to ketones and aromatic solvents, which can lead to rapid degradation and breakthrough, compromising the protective barrier.[2][3][4]
Recommended Glove Materials:
-
Butyl Rubber Gloves: Offer excellent protection against ketones and esters.[2]
-
Neoprene Gloves: Provide good resistance to a broad range of chemicals, including organic acids and alkalis.[2][5]
Double gloving is strongly advised to provide an additional layer of protection, particularly when handling larger quantities or during procedures with a high risk of splashing.
| Glove Material | Resistance to Ketones | Resistance to Carboxylic Acids | Overall Recommendation |
| Nitrile | Poor[3][4] | Good | Not Recommended |
| Latex (Natural Rubber) | Good[2] | Good | Recommended (with allergy consideration) |
| Butyl Rubber | Very Good[2] | Good | Highly Recommended |
| Neoprene | Good[5] | Very Good[2] | Highly Recommended |
Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[1]
-
Chemical Splash Goggles: Must be worn at all times when handling the compound. These should provide a complete seal around the eyes.
-
Face Shield: A full-face shield should be worn over chemical splash goggles during procedures with a significant risk of splashing or when handling larger quantities of the material.
To prevent skin contact, appropriate protective clothing is essential.
-
Laboratory Coat: A buttoned, long-sleeved laboratory coat made of a chemically resistant material should be worn.
-
Chemical-Resistant Apron: For tasks involving larger volumes or a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Handling of this compound, especially in solid form, can generate dust that may cause respiratory irritation.[1]
-
Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Respirator: If there is a potential for generating significant dust or aerosols, and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Experimental Protocols: Donning and Doffing of PPE
The correct sequence of putting on (donning) and taking off (doffing) PPE is as critical as the selection of the equipment itself to prevent cross-contamination.[6][7][8]
Donning Sequence:
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, don the respirator, ensuring a proper fit.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.[7]
Doffing Sequence:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown/Lab Coat and Inner Gloves: Remove the lab coat by rolling it down from the shoulders, turning it inside out. As you remove your arms from the sleeves, peel off the inner gloves simultaneously.
-
Face Shield/Goggles: Remove by handling the strap.
-
Mask/Respirator: Remove by handling the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: PPE Donning and Doffing Workflow for Handling this compound.
Operational and Disposal Plans: A Self-Validating System
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with the compound (e.g., used gloves, weigh boats, paper towels) should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[9]
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Waste containers should be kept closed and stored in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1][10][11]
Empty Container Disposal:
Empty containers that once held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, or as directed by your institution's EHS guidelines.[12]
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.
References
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
-
Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom.com. Retrieved from [Link]
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Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. Retrieved from [Link]
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.).
-
Material Guide For Chemical and Liquid Resistant Gloves. (n.d.). Enviro Safety Products. Retrieved from [Link]
-
Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
- Gloves Chemical Resistance Chart. (n.d.).
-
Ansell Chemical Resistance Glove Chart. (n.d.). Environment, Health and Safety. Retrieved from [Link]
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Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. (2022, October 3). CDC. Retrieved from [Link]
- Donning & Doffing PPE. (2019, January).
-
Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
